molecular formula C6H15FeO12 B3427580 Ferric citrate CAS No. 6043-74-9

Ferric citrate

Cat. No.: B3427580
CAS No.: 6043-74-9
M. Wt: 335.02 g/mol
InChI Key: KYHYIZWHRHRBQV-UHFFFAOYSA-K
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Description

Ferric citrate, also known as iron(III) citrate, is a coordination complex between ferric ions (Fe³⁺) and citrate anions. It typically presents as a brown-red to dark orange-red solid that is soluble in water . This compound should be stored in cool, dry conditions in well-sealed containers, protected from light . In research, this compound serves as a critical source of iron, particularly in cell culture applications where it provides the essential element in a less toxic form than free iron salts . Its mechanism of action in biological systems often involves functioning as a metal chelator. The citrate moiety can bind to dietary phosphate in the gastrointestinal tract to form insoluble ferric phosphate, which is then excreted, thereby minimizing phosphate absorption . Concurrently, a portion of the iron is absorbed through the intestinal mucosa, where it is reduced from Fe³⁺ to Fe²⁺ and enters the systemic circulation to replenish iron stores . This dual mechanism underpins its extensive study in models of chronic kidney disease (CKD) for the management of hyperphosphatemia and iron deficiency anemia . Research indicates that by reducing dietary phosphate absorption and improving iron status, this compound can also lower elevated levels of the hormone fibroblast growth factor 23 (FGF23), which is associated with adverse outcomes in CKD . Beyond nephrology research, studies are exploring its potential in other areas, such as heart failure with iron deficiency anemia, where it has been shown to improve hemoglobin and iron storage parameters . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity.

CAS No.

6043-74-9

Molecular Formula

C6H15FeO12

Molecular Weight

335.02 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);pentahydrate

InChI

InChI=1S/C6H8O7.Fe.5H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;5*1H2/q;+3;;;;;/p-3

InChI Key

KYHYIZWHRHRBQV-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.[Fe+3]

density

1.8 at 68 °F (USCG, 1999)
Specific gravity: 1.8 at 20 °C/4 °C (solid)

melting_point

White microscopic rhombic, orthorhombic crystals;  mp: decomposition at 350 °C in molecular hydrogen;  soluble in ammonium hydroxide. /Monohydrate/

physical_description

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive.

Related CAS

7050-19-3 (unspecified ammonium-iron salt)
3522-50-7 (Parent)
2338-05-8 (unspecified iron salt)
28633-45-6 (unspecified iron(+3) salt)
57979-58-5 (dihydrate)
17217-76-4 (trihydrate)

Origin of Product

United States

Foundational & Exploratory

thermodynamic stability constants of ferric citrate complexes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability Constants of Ferric Citrate Complexes

Foreword: Navigating the Complexities of Iron and Citrate

The interaction between ferric iron (Fe³⁺) and citric acid is a cornerstone of bio-inorganic and pharmaceutical chemistry. This compound complexes are pivotal in managing iron levels in patients with chronic kidney disease, acting as effective phosphate binders while supplementing iron.[1][2] They are also fundamental to the natural world, facilitating iron transport in plants and representing a significant fraction of the non-transferrin-bound iron (NTBI) pool in human plasma.[3][4]

However, the aqueous chemistry of this compound is notoriously complex. A dynamic equilibrium exists among various mononuclear, dinuclear, and even trinuclear species, the prevalence of which is exquisitely sensitive to pH and the molar ratio of iron to citrate.[3][5] This complexity has led to significant discrepancies in the scientific literature regarding the precise structures and thermodynamic stability constants of these complexes.[5] The primary source of this divergence has been the historical difficulty in accounting for the deprotonation of citrate's alcoholic hydroxyl group upon complex formation.[3][4]

This guide is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this system. We will move beyond a simple recitation of data to explain the causality behind experimental choices, present self-validating protocols, and provide a critically synthesized view of the available thermodynamic data. Our goal is to equip you with the foundational knowledge to confidently work with and characterize these vital coordination compounds.

Chapter 1: The Intricate World of this compound Speciation

Understanding the stability of any this compound complex first requires an appreciation for the multiple chemical forms that both iron and citrate can adopt in solution. The interplay between these forms is what dictates the final complex speciation.

The Reactants: Aqueous Fe(III) and Citric Acid

In an aqueous environment, the "free" ferric ion (Fe³⁺) is a fiction. It readily undergoes hydrolysis to form a series of aqua/hydroxo complexes (e.g., [Fe(H₂O)₆]³⁺, [Fe(OH)(H₂O)₅]²⁺, [Fe(OH)₂(H₂O)₄]⁺), progressively lowering the pH of the solution.

Citric acid (H₄Cit) is a tetrabasic acid. The first three pKa values, corresponding to its carboxyl groups, are approximately 3.1, 4.8, and 6.4. The fourth pKa, associated with the much less acidic alcoholic hydroxyl group, has a value around 14.4.[4] The deprotonation of this hydroxyl group is crucial for forming the most stable this compound complexes and its omission in older models is a major reason for conflicting data in the literature.[3]

The Ensemble of Complexes: Monomers, Dimers, and Oligomers

The reaction between ferric iron and citrate does not yield a single product but rather an ensemble of species in equilibrium. The composition of this mixture is dictated primarily by two factors: the solution pH and the iron-to-citrate molar ratio.[3][6]

  • Effect of Molar Ratio: At a 1:1 iron-to-citrate ratio, there is a strong tendency to form polynuclear structures, such as dimers or trimers, to satisfy the coordination sphere of the ferric ion.[5] As the concentration of citrate increases to a significant excess (e.g., 1:10 or higher), mononuclear species become dominant.[5] Specifically, a transition from polynuclear to mononuclear structures is observed when the citrate-to-iron ratio is high.

  • Effect of pH: The solution's pH has a profound impact. Lower pH values tend to favor the existence of oligomeric (polynuclear) species.[6] As the pH increases into the neutral range, these oligomers give way to more dominant mononuclear iron complexes.[6]

This dynamic equilibrium is why simply stating "this compound" is often insufficient; the specific conditions must be defined to understand which complex is truly present.

Visualizing the Speciation Equilibrium

The relationship between pH, reactant ratio, and the resulting dominant species can be visualized as a decision tree. This conceptual diagram illustrates the general trends in the formation of this compound complexes.

G start Fe³⁺ + Citrate Solution ratio_q What is the Fe:Citrate molar ratio? start->ratio_q ph_q1 What is the pH? ratio_q->ph_q1  Low Citrate  (e.g., 1:1) ph_q2 What is the pH? ratio_q->ph_q2  High Citrate Excess  (e.g., 1:10+) poly_low_ph Polynuclear Species Favored (e.g., Dimers, Trimers) ph_q1->poly_low_ph Acidic (<5) poly_high_ph Hydrolyzed Polynuclear Species ph_q1->poly_high_ph Neutral/Basic (>5) mono_low_ph Protonated Mononuclear Species (e.g., [Fe(Cit)H]) ph_q2->mono_low_ph Acidic (<5) mono_high_ph Deprotonated Mononuclear Species (e.g., [Fe(Cit)₂]⁵⁻) ph_q2->mono_high_ph Neutral/Basic (>5) G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Calibrate pH Meter B1 Combine Fe³⁺ & Citrate in Titration Vessel A1->B1 A2 Prepare Standardized Reagents (Fe³⁺, Citrate, Base) A2->B1 A3 Set Constant Temp & Ionic Strength A3->B1 B2 Add Aliquots of Standard Base B1->B2 B3 Record pH vs. Volume Added B2->B3 C1 Generate Titration Curve B3->C1 C2 Model Data with Computer Program C1->C2 C3 Determine log(β) values C2->C3

Sources

Ferric Citrate as a Dual-Action Modulator of the FGF23-Phosphate-Iron Axis: Mechanisms, Efficacy, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dysregulation of Fibroblast Growth Factor 23 (FGF23) is a central driver of mineral bone disorder in chronic kidney disease (CKD-MBD) and is independently associated with left ventricular hypertrophy and mortality.[1] While traditional phosphate binders target FGF23 indirectly via serum phosphate reduction, Ferric Citrate (FC) represents a distinct therapeutic class.[1][2][3] It functions as a dual-action modulator: a potent phosphate binder and an oral iron source.[3]

This guide analyzes the mechanistic influence of FC on FGF23 levels, distinguishing between intact (iFGF23) and C-terminal (cFGF23) isoforms.[1][4] It synthesizes evidence from clinical trials and Col4a3 knockout mouse models to demonstrate how FC suppresses Fgf23 transcription via iron repletion while simultaneously lowering phosphate burden.[1] We provide validated experimental protocols for quantifying these effects, offering a blueprint for translational research.

The Mechanistic Foundation: The Iron-Phosphate-FGF23 Triad

To understand the efficacy of this compound, one must deconstruct the regulatory logic of the osteocyte, the primary source of FGF23.

The "Uncoupling" Hypothesis in CKD

Under physiological conditions, iron deficiency stimulates Fgf23 transcription.[1][5] However, this is balanced by increased intracellular proteolytic cleavage, resulting in high levels of inactive C-terminal fragments (cFGF23) and normal active intact FGF23 (iFGF23).[1]

In CKD, this coupling is disrupted. The cleavage machinery is impaired, and concurrent hyperphosphatemia drives further transcription. Consequently, iron deficiency in CKD patients exacerbates the elevation of bioactive iFGF23.[1]

This compound Mechanism of Action

This compound intervenes at two distinct nodes:[1][2]

  • Gastrointestinal Phosphate Binding: FC dissociates in the GI tract; ferric iron (

    
    ) binds dietary phosphate, forming insoluble ferric phosphate (
    
    
    
    ), which is excreted.[1] This lowers the systemic phosphate stimulus for FGF23 secretion.
  • Iron Repletion & Transcriptional Suppression: Unlike non-calcium-based binders (e.g., sevelamer), FC delivers systemic iron.[1] Correction of iron deficiency downregulates Hif1a (Hypoxia-inducible factor 1-alpha) stabilization, thereby suppressing Fgf23 transcription at the promoter level.[1]

Expert Insight: Unlike certain IV iron formulations (e.g., ferric carboxymaltose) which can transiently inhibit FGF23 cleavage and cause acute hypophosphatemia, oral this compound provides a gradual iron repletion that favors transcriptional suppression without blocking cleavage.[1]

Pathway Visualization[1]

FGF23_Regulation cluster_CKD CKD Pathophysiology IronDeficiency Iron Deficiency FGF23_Transcription FGF23 Transcription (Osteocyte) IronDeficiency->FGF23_Transcription Stimulates (via HIF1α) Hyperphosphatemia Hyperphosphatemia Hyperphosphatemia->FGF23_Transcription Stimulates (via FGFR1/Klotho) FerricCitrate This compound (Therapy) FerricCitrate->IronDeficiency Corrects (Systemic Iron) FerricCitrate->Hyperphosphatemia Reduces (GI Binding) FGF23_Cleavage Proteolytic Cleavage FGF23_Transcription->FGF23_Cleavage Substrate Supply iFGF23 Intact FGF23 (Bioactive) FGF23_Cleavage->iFGF23 Reduces cFGF23 C-terminal FGF23 (Inactive) FGF23_Cleavage->cFGF23 Produces

Figure 1: The dual mechanism of this compound in suppressing bioactive FGF23.[1] Note that FC targets both upstream stimuli (Phosphate and Iron Deficiency).[1]

Clinical & Preclinical Evidence Synthesis[1]

The impact of FC on FGF23 is dose-dependent and model-specific. Below is a synthesis of key quantitative data comparing FC to vehicle and other binders.

Comparative Efficacy Data
ParameterThis compound (Clinical/Preclinical)Sevelamer CarbonateControl/PlaceboMechanistic Note
Serum Phosphate ↓ 1.5 - 2.0 mg/dL↓ 1.5 - 2.0 mg/dL↔ / ↑FC is non-inferior to Sevelamer for P control.[1]
iFGF23 ↓ 20 - 40%↓ 15 - 25%↑ (Progressive)FC reduction is often greater due to dual mechanism.[1]
cFGF23 ↓↓ >50%↓ VariablecFGF23 is highly sensitive to iron status correction.[1]
Transferrin Sat (TSAT) ↑ 10 - 20%↔ / ↓Unique benefit of FC; critical for transcriptional suppression.
Renal Fibrosis ↓ (Col4a3 KO mice)FC reduces fibrosis markers (Col1a1, Tgfb1).[1]
Key Studies
  • Block et al. (JAMA 2019): In patients with NDD-CKD and iron deficiency anemia, FC significantly reduced iFGF23 and cFGF23 compared to placebo.[1] The reduction in cFGF23 was disproportionately larger, confirming the iron-regulatory component.[1]

  • Francis et al. (JASN 2019): In Col4a3 knockout mice (Alport syndrome model), a 5% FC diet reduced serum FGF23 levels more effectively than phosphate restriction alone, suggesting the iron component is essential for maximal suppression.[1]

Experimental Methodologies

For researchers aiming to replicate these findings or test novel derivatives, the following protocols are validated for accuracy and reproducibility.

In Vivo Workflow: The CKD Mouse Model

Objective: Assess FC efficacy in reducing FGF23 in a progressive renal failure model.

Model Selection:

  • Strain: Col4a3-/- (Alport mice) or Adenine-induced CKD (C57BL/6).[1]

  • Justification: Col4a3 mice develop spontaneous progressive CKD, fibrosis, and high FGF23, mimicking human pathophysiology better than acute surgical models.[1]

Protocol Steps:

  • Acclimatization: Wean mice at 3 weeks; maintain on standard chow (0.9% P) until 6 weeks of age (early CKD onset).

  • Stratification: Randomize based on baseline BUN and serum Iron.

  • Dietary Intervention (6 - 10 weeks):

    • Group A (Control): Standard Chow.[1]

    • Group B (FC): Standard Chow supplemented with 1% - 5% this compound (w/w).[1] Note: 5% is supraphysiological but common for proof-of-concept; 0.5-1% is more translational.

  • Terminal Harvest (10 weeks):

    • Collect serum for ELISA.[1]

    • Flush femurs with PBS to remove marrow (critical to isolate osteocyte RNA).[1]

    • Snap freeze kidney for fibrosis analysis.[1]

Analytical Workflow: Differentiating FGF23 Isoforms

Expertise Note: Most commercial kits measure "Total" (c-term + intact) or "Intact" only.[1] You must measure both to calculate the cleavage ratio.[1]

Recommended Assays:

  • iFGF23: Kainos Laboratories (Japan) or Immutopics (Quidel) Intact FGF-23 ELISA.[1] Target: Full-length protein.

  • cFGF23: Immutopics C-Terminal FGF-23 ELISA. Target: C-terminal fragments + Intact.

Experimental Logic Diagram

Experimental_Workflow cluster_InVivo In Vivo Phase (4 Weeks) cluster_ExVivo Ex Vivo Analysis Mice Col4a3-/- Mice (CKD Onset) Diet Dietary Intervention (Vehicle vs 1-5% FC) Mice->Diet Harvest Terminal Harvest (Serum, Femur, Kidney) Diet->Harvest Serum Serum Analysis Harvest->Serum Bone Femur (Marrow-free) Harvest->Bone ELISA_i iFGF23 ELISA (Bioactive) Serum->ELISA_i ELISA_c cFGF23 ELISA (Total Transcription) Serum->ELISA_c qPCR RT-qPCR (Fgf23 mRNA) Bone->qPCR

Figure 2: Workflow for segregating transcriptional vs. post-translational effects of this compound.

Therapeutic Implications & References

Drug Development Context

For drug developers, FC serves as a benchmark for "multifunctional binders."[1] Future phosphate binders are being evaluated not just on phosphate lowering (


 binding capacity), but on their ability to modify the FGF23-Klotho axis .
  • Biomarker Strategy: In trials, measuring TSAT alongside iFGF23 is mandatory to attribute efficacy to the iron-delivery mechanism.[1]

  • Safety Signal: Monitor for iron overload (Ferritin > 800 ng/mL) which can lead to oxidative stress, potentially negating the cardiovascular benefits of FGF23 reduction.[1]

References
  • Block, G. A., et al. (2019).[1] Effect of this compound on Serum Phosphate and Fibroblast Growth Factor 23 Among Patients With Nondialysis-Dependent Chronic Kidney Disease: Path Analyses. JAMA, 321(19), 1900–1909.[1] Link[1]

  • Francis, C., et al. (2019).[1][3] this compound Reduces Fibroblast Growth Factor 23 Levels and Improves Renal and Cardiac Function in a Mouse Model of Chronic Kidney Disease.[1][2][6] Kidney International, 96(6), 1346–1358.[1] Link

  • Wolf, M., et al. (2013).[1] Effects of Iron Deficiency on Fibroblast Growth Factor 23 Regulatory Axis in Chronic Kidney Disease.[1][2][5][6][7][8] Journal of the American Society of Nephrology, 24(11), 1790–1800. Link

  • Agoro, R., & White, K. E. (2023).[1] Regulation of FGF23 by Iron, EPO, and HIF.[1][9] Current Opinion in Nephrology and Hypertension, 32(4), 321-327.[1] Link

  • Lewis, J. B., et al. (2015).[3] this compound Controls Phosphorus and Delivers Iron in Patients on Dialysis.[1][10] Journal of the American Society of Nephrology, 26(2), 493–503. Link

Sources

An In-depth Technical Guide to the Chemical Properties and Solubility Profile of Ferric Citrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ferric citrate is a complex coordination compound with significant applications in the pharmaceutical industry, primarily as a phosphate binder for patients with chronic kidney disease (CKD) and as an iron replacement therapy.[1][2] Its efficacy and formulation are intrinsically linked to its unique chemical properties and complex solubility behavior. This guide provides a detailed examination of this compound's molecular structure, physicochemical characteristics, and its intricate solubility profile. We will explore the causality behind its aqueous speciation, which is heavily influenced by pH and the iron-to-citrate molar ratio, and present standardized methodologies for its characterization. This document is intended to serve as a foundational resource for professionals engaged in the research and development of formulations containing this compound.

Core Chemical and Physical Properties

This compound is not a simple salt but a collection of coordination complexes formed between ferric ions (Fe³⁺) and the conjugate bases of citric acid.[3] This complexation is fundamental to its properties, enhancing the solubility and bioavailability of iron compared to simpler ferric salts.[4] The citrate molecule, a derivative of citric acid, acts as a multidentate ligand, donating electron pairs to the central iron ion to form a stable chelate.[4][5]

The physical appearance of this compound can vary from a reddish-brown to a greenish-brown fine powder.[4] It is typically odorless but is hygroscopic, meaning it readily attracts and retains moisture from the atmosphere, which necessitates storage in sealed containers to prevent caking.[4] The compound is also known to be sensitive to light; exposure, particularly to blue light, can induce a photoreduction of the ferric (Fe³⁺) ion to the ferrous (Fe²⁺) state.[5][6]

Key Physicochemical Identifiers

The following table summarizes the essential properties of this compound for quick reference.

PropertyValueSource(s)
Molecular Formula C₆H₅FeO₇[3][4][7]
Molar Mass 244.94 g/mol [3][4][7]
CAS Number 2338-05-8 (hydrated), 3522-50-7 (anhydrous)[3][4][5][7]
Appearance Reddish-brown, orange, or garnet-red powder[3][4][5]
Synonyms Iron(III) citrate, Citric acid iron(III) salt[7][8]
Stability Stable; sensitive to light[5][6]
Solubility (Alcohol) Practically insoluble[8][9]

The Complex Structure of this compound

The term "this compound" is an umbrella description for a variety of complexes. The specific structure in both solid and aqueous states is not fixed and depends critically on the stoichiometry of iron to citrate and the pH of the environment.[4][10] In solution, a dynamic equilibrium exists between multiple forms.[11]

Research has shown that the speciation of this compound in aqueous solutions includes mononuclear, dinuclear, and trinuclear complexes.[10][12]

  • Mononuclear Complexes : These species, such as the monoiron dicitrate complex [Fe(Cit)₂]⁵⁻, tend to predominate when there is a significant excess of citrate relative to iron (e.g., a molar ratio greater than 10:1).[10][12]

  • Polynuclear Complexes : At lower citrate-to-iron ratios (e.g., 1:1), polynuclear species, which contain multiple iron centers bridged by citrate ligands, become more prevalent.[10] These can include dinuclear and trinuclear structures.[12]

The coordination involves the carboxylate groups and the central hydroxyl group of the citrate molecule, which can deprotonate upon complex formation, playing a crucial role in the chelation of the Fe³⁺ ion.[12]

FerricCitrateCoordination cluster_citrate Chelating Groups Fe3 Fe³⁺ O1 COO⁻ Fe3->O1 Coordination Bond O2 COO⁻ Fe3->O2 OH OH Fe3->OH Citrate Citrate Ligand (C₆H₅O₇³⁻) O3 COO⁻

Caption: Simplified diagram of a central Fe³⁺ ion coordinated by the functional groups of a citrate ligand.

Comprehensive Solubility Profile

The solubility of this compound is a critical parameter for its formulation and in vivo behavior. It is not a simple dissolution process but rather a complex interplay of dissolution and speciation.

General Solubility in Various Solvents

This compound exhibits distinct solubility behaviors in different media:

  • Water : It is slowly soluble in cold water but readily soluble in hot water.[8][9] This temperature dependence is a key consideration for manufacturing processes.

  • Alcohol and Organic Solvents : It is considered practically insoluble in alcohol and most organic solvents.[6][9]

Aqueous Solubility: The Critical Role of pH

This compound is notable for its solubility across a wide physiological pH range, which is crucial for its function as a phosphate binder in the gastrointestinal tract.[11] It is reported to be soluble at concentrations greater than 70 mg/mL over a pH range of at least 1.0 to 8.0.[11]

However, the nature of the dissolved species is highly pH-dependent.[11][12]

  • Acidic pH (e.g., ~pH 3-4.5) : In acidic conditions, a greater variety of species can exist, including protonated forms and a mix of dinuclear and trinuclear complexes.[12][13]

  • Neutral pH (e.g., ~pH 7.4) : At neutral pH, the speciation shifts. The relative concentrations of mono-, di-, and trinuclear complexes are dictated by the iron-to-citrate ratio.[10][12]

  • Basic pH (e.g., ~pH 9) : As pH increases, the equilibrium continues to shift, affecting the charge and structure of the predominant complexes.[12]

The causality is rooted in the protonation states of citric acid's four acidic protons (three carboxylic and one hydroxyl). As pH changes, these groups ionize to varying degrees, altering their ability to coordinate with the ferric ion and influencing which type of complex (mononuclear vs. polynuclear) is thermodynamically favored.

SpeciationFactors center This compound Aqueous Speciation Mononuclear Mononuclear Complexes (e.g., [Fe(Cit)₂]⁵⁻) center->Mononuclear High Citrate Ratio Polynuclear Polynuclear Complexes (Dinuclear, Trinuclear) center->Polynuclear Low Citrate Ratio pH Solution pH pH->center Ratio Iron : Citrate Molar Ratio Ratio->center Temp Temperature Temp->center

Caption: Key factors influencing the equilibrium between different this compound species in aqueous solution.

Experimental Protocols for Characterization

To ensure scientific integrity and reproducibility, standardized protocols are essential for characterizing the solubility and structure of this compound.

Protocol: pH-Dependent Solubility Determination (Shake-Flask Method)

This protocol outlines a self-validating system for determining the equilibrium solubility of this compound at various pH values.

Objective: To quantify the solubility of this compound across a physiologically relevant pH range.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at desired pH values (e.g., pH 2.0, 4.5, 6.8, 7.5). A universal buffer system or specific buffers (e.g., phosphate, acetate) can be used, ensuring they do not interfere with iron complexation.

  • Sample Preparation: Add an excess amount of this compound powder to separate sealed flasks containing a fixed volume of each buffer. The excess solid is critical to ensure saturation is reached.

  • Equilibration: Place the flasks in a constant temperature shaker bath (e.g., 37°C to simulate physiological conditions) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[13] Preliminary kinetic studies should be performed to validate the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the samples to stand, letting the undissolved solid settle. Carefully withdraw an aliquot from the supernatant. To ensure complete removal of solid particles, filter the aliquot through a fine-pore filter (e.g., 0.22 µm).

  • Quantification: Analyze the filtrate to determine the concentration of dissolved iron. This can be achieved using validated analytical methods such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • pH Verification: Measure the final pH of each solution to confirm it has not significantly deviated during equilibration.

  • Data Analysis: Plot the measured solubility (in mg/mL or mol/L) as a function of the final equilibrium pH.

SolubilityWorkflow A 1. Prepare Buffers (Variable pH) B 2. Add Excess this compound to each buffer A->B C 3. Equilibrate (e.g., 37°C, 24h) B->C D 4. Sample Supernatant & Filter C->D E 5. Quantify Dissolved Iron (e.g., ICP-MS) D->E F 6. Verify Final pH D->F G 7. Plot Solubility vs. pH E->G F->G

Caption: Experimental workflow for determining the pH-solubility profile of this compound.

Analytical Techniques for Speciation Analysis

Understanding the specific complexes in solution requires more advanced techniques:

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for identifying the various mono- and polynuclear species present in solution and their relative abundance under different conditions of pH and iron:citrate ratio.[11][12]

  • Spectroscopic Methods:

    • UV-Vis Spectrophotometry: Can be used to monitor the formation of this compound complexes through changes in the absorption spectrum during titrations.[11]

    • Mössbauer Spectroscopy and Electron Paramagnetic Resonance (EPR): These techniques provide detailed information about the oxidation state of iron and its coordination environment within the complexes.[10][12][13]

  • X-ray Powder Diffraction (XRPD): Essential for characterizing the solid-state form of the API and ensuring consistency between batches.[13]

Conclusion

The chemical properties and solubility of this compound are governed by its nature as a coordination complex. Its solubility over a broad pH range is a direct result of the dynamic equilibrium between various soluble species, an equilibrium that is highly sensitive to pH and the molar ratio of its constituents. For researchers and drug development professionals, a thorough understanding of this complex behavior is paramount for designing robust formulations, ensuring consistent product quality, and predicting in vivo performance. The experimental and analytical methodologies described herein provide a framework for the comprehensive characterization of this important pharmaceutical compound.

References

  • RESPONSE TO THE CITIZEN PETITION: this compound. (n.d.). U.S.
  • Iron(III) citrate CAS#: 3522-50-7. (n.d.). ChemicalBook.
  • This compound | C6H5FeO7 x H20 | API Manufacturer. (n.d.). West Bengal Chemical Industries Limited.
  • FERRIC CITR
  • Mechanism of Action and Clinical Attributes of Auryxia® (Ferric Citr
  • Chemical structure of this compound.... (n.d.).
  • Iron(III) citrate technical grade. (n.d.). Sigma-Aldrich.
  • Revealing the nuclearity of iron citrate complexes at biologically relevant conditions. (2023). PMC.
  • Iron(III) citrate technical grade. (n.d.). Sigma-Aldrich.
  • Iron(III)
  • FERRIC CITR
  • Ferric citr
  • Iron(III) citrate speciation in aqueous solution. (2009).
  • Ferric Citr
  • 2338-05-8 CAS | FERRIC CITR
  • This compound Oral Tablet. (n.d.). U.S.
  • Synthesis of this compound Complexes as Potential Draw Solutes for Forward Osmosis. (2018).

Sources

Technical Guide: Metabolic Pathways of Citrate and Iron Dissociation In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the pharmacokinetics and molecular mechanics of ferric citrate dissociation in vivo. Designed for drug development professionals, it moves beyond basic biochemistry to explore the kinetic stability, ligand exchange mechanisms, and cellular uptake pathways of iron-citrate complexes. We analyze the dual role of citrate as both a solubilizing shuttle for Non-Transferrin Bound Iron (NTBI) and a thermodynamic donor to Transferrin (Tf). Critical attention is given to the "reductive dissociation" mechanism at the hepatocyte interface, a primary clearance pathway for therapeutic iron loads.

Physicochemical Basis of Fe-Citrate Complexes

Understanding the in vivo behavior of this compound requires a grounding in its speciation, which is strictly governed by pH and the Metal-to-Ligand (M:L) ratio.

Speciation and Stability

In the acidic environment of the stomach (pH < 2), this compound exists predominantly as dissociated ions (


 and citric acid) or positively charged monomers. However, at physiological pH (7.4), the chemistry shifts dramatically.
  • Mononuclear Species (

    
    ):  At high citrate:iron ratios (typical of systemic circulation where plasma citrate ~100 µM and NTBI ~1-10 µM), the monomeric dicitrate complex dominates. This species is thermodynamically stable but kinetically labile, allowing for rapid ligand exchange.
    
  • Polynuclear Oligomers: At lower citrate ratios (e.g., within a drug formulation or the gut lumen), iron polymerizes into oligomeric species (e.g.,

    
    ). These are kinetically inert and slower to donate iron to transferrin.
    

Data Summary: Stability Constants (log K) at 25°C

SpeciesFormulalog K (approx)Physiological Relevance
Ferric Monocitrate

11.2Minor species at pH 7.4
Ferric Dicitrate

18-20Major NTBI species in plasma
Ferric Hydroxide

(Solubility Product)Precipitates if citrate is insufficient

The Absorption Interface: Gut Lumen Dynamics

For oral therapeutics (e.g., Auryxia), the first dissociation event occurs in the duodenum.

Phosphate Binding vs. Absorption

This compound acts via a competitive bifurcation mechanism:

  • Phosphate Binding (Lumen):

    
     dissociates from citrate and binds dietary phosphate (
    
    
    
    ), forming insoluble Ferric Phosphate (
    
    
    ), which is excreted.[1] This is the primary PD effect for hyperphosphatemia.
  • Iron Absorption (Enterocyte): A fraction of the iron remains soluble via citrate chelation.

    • Mechanism: It does not cross the brush border as an intact complex. Instead,

      
       must be reduced to 
      
      
      
      by Duodenal Cytochrome B (DcytB) .[1][2]
    • Transport: The resulting

      
       is transported via DMT1  (Divalent Metal Transporter 1).[1][2]
      
    • Causality: The citrate ligand maintains

      
       solubility in the high-pH environment of the duodenum, maximizing the substrate available for DcytB reduction.
      

Systemic Circulation: Ligand Exchange & NTBI

Once absorbed (or infused), iron enters the portal circulation. Under normal conditions, it binds to Transferrin (Tf). However, in therapeutic dosing or iron overload, the capacity of Tf is exceeded, leading to Non-Transferrin Bound Iron (NTBI), primarily composed of this compound species.

The "Citrate Shuttle" Mechanism

Citrate acts as a kinetic intermediate between the "Labile Plasma Iron" pool and Apo-Transferrin.

  • Ternary Complex Formation: Citrate does not simply "drop" iron. It forms a ternary complex with albumin or directly attacks the transferrin binding cleft.

  • Synergistic Anion Effect: Carbonate (

    
    ) is required to lock iron into Transferrin. Citrate delivers 
    
    
    
    to the Tf binding site, but the release of citrate is driven by the cooperative binding of carbonate.
Visualization: Systemic Ligand Exchange Pathways

The following diagram illustrates the kinetic competition between Citrate, Albumin, and Transferrin in the plasma.

LigandExchange NTBI NTBI Pool (this compound) Albumin Albumin-Fe-Citrate (Weak Buffer) NTBI->Albumin Rapid Equilibrium (k_on/k_off) ApoTf Apo-Transferrin NTBI->ApoTf Slow Ligand Exchange (Requires Carbonate) Tissues Tissue Uptake (Liver/Heart) NTBI->Tissues Clearance of Excess Iron Albumin->NTBI HoloTf Holo-Transferrin (Stable) ApoTf->HoloTf Irreversible Locking HoloTf->Tissues TFR1 Pathway

Figure 1: Kinetic flow of iron from the labile citrate pool (NTBI) to Transferrin and Tissues. Note the buffering role of Albumin.

Cellular Metabolism: The Reductive Uptake Pathway

Unlike Transferrin-bound iron (which enters via TFR1-mediated endocytosis), this compound (NTBI) is cleared primarily by the liver via a distinct mechanism. This is the dominant pathway during therapeutic iron loading.

Mechanism of Dissociation at the Cell Surface

The dissociation of iron from citrate at the hepatocyte membrane is reductive , not hydrolytic.

  • Surface Binding:

    
     interacts loosely with the cell surface.
    
  • Reduction: A membrane-bound ferrireductase (likely related to Steap3 or Prion Protein) or secreted ascorbate reduces

    
     to 
    
    
    
    .
  • Dissociation: The affinity of citrate for

    
     is orders of magnitude lower than for 
    
    
    
    (
    
    
    vs
    
    
    ). This drastic drop in affinity forces immediate dissociation.
  • Uptake: The free

    
     is instantly transported into the cytosol via ZIP14  (SLC39A14) or DMT1 .
    
Intracellular Fate
  • Citrate: Remains extracellular or is taken up separately via NaDC1 (Sodium-dicarboxylate cotransporter) for TCA cycle metabolism.

  • Iron: Enters the Labile Iron Pool (LIP) and is sequestered into Ferritin or utilized for Heme synthesis.

Visualization: Reductive Dissociation Mechanism

CellularUptake cluster_extracellular Extracellular Space (Plasma) cluster_membrane Cell Membrane cluster_cytosol Cytosol FeCit Fe(3+)-Citrate Complex ZIP14 ZIP14 / DMT1 Transporter FeCit->ZIP14 Surface Binding CitrateMet Mitochondria (TCA Cycle) FeCit->CitrateMet Citrate Uptake (Separate Transporter) Ascorbate Ascorbate/Reductase Ascorbate->ZIP14 e- Transfer Fe2 Fe(2+) (Labile) ZIP14->Fe2 Reductive Dissociation (Fe3+ -> Fe2+) Ferritin Ferritin Storage Fe2->Ferritin Sequestration

Figure 2: The "Reductive Dissociation" model. Iron is stripped from citrate via reduction at the membrane, enabling transport via ZIP14.

Experimental Protocols: Validating Dissociation

To rigorously study these pathways in drug development, specific assays are required to distinguish between Transferrin-bound iron and Citrate-bound iron.

Protocol: Measuring NTBI Speciation (LC-ICP-MS)

This protocol allows for the separation and quantification of Fe-Citrate species in plasma.

Principle: Use non-denaturing chromatography to separate iron species by size and charge, followed by elemental detection.

Step-by-Step Workflow:

  • Sample Collection: Collect plasma in trace-metal-free tubes. Crucial: Add 800 mM Nitrilotriacetic acid (NTA) to a subset of samples as a "shuttle" control if measuring Labile Plasma Iron (LPI), but for native speciation, avoid chelators.

  • Filtration: Pass plasma through a 30 kDa molecular weight cutoff (MWCO) filter.

    • Retentate: Transferrin-bound iron (~80 kDa) and Albumin-bound iron (~66 kDa).

    • Filtrate: Low Molecular Weight (LMW) iron (Citrate complexes).

  • Chromatography (HILIC or SEC): Inject the filtrate onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Mobile Phase: Ammonium Acetate (pH 7.4) gradient.[3]

  • Detection (ICP-MS): Couple the LC output to an Inductively Coupled Plasma Mass Spectrometer monitoring isotope 56Fe .

  • Validation: Spike samples with 57Fe-Citrate to monitor column recovery and on-column dissociation.

Protocol: Kinetics of Ligand Exchange (Biolayer Interferometry)

To measure the rate at which your drug candidate donates iron to Transferrin.

  • Sensor Loading: Immobilize Apo-Transferrin on Streptavidin biosensors (using biotinylated Tf).

  • Baseline: Equilibrate in HEPES buffered saline + 25 mM Bicarbonate (Essential for Tf binding).

  • Association: Dip sensor into solution containing this compound (Drug).

  • Measurement: Monitor the wavelength shift (nm) over time.

    • Interpretation: A slow exponential rise indicates the rate-limiting step of iron release from citrate and insertion into Tf.

Visualization: Experimental Workflow

Workflow Sample Plasma Sample (Drug Treated) Filter 30kDa Ultrafiltration Sample->Filter Retentate Retentate: Transferrin/Albumin Filter->Retentate >30kDa Filtrate Filtrate: Fe-Citrate (NTBI) Filter->Filtrate <30kDa LC HILIC Separation (Preserve Speciation) Filtrate->LC ICP ICP-MS Detection (56Fe / 57Fe) LC->ICP

Figure 3: Analytical workflow for isolating and quantifying this compound species from biological fluids.

References

  • Gautier-Luneau, I. et al. (2009).[4] Iron(III) citrate speciation in aqueous solution. Dalton Transactions.[4] Link

  • Kinska, K. et al. (2022).[5] Quantitative determination of iron citrate/malate complexes by isotope–dilution hydrophilic interaction liquid chromatography – electrospray MS/inductively coupled plasma MS. Journal of Analytical Atomic Spectrometry. Link

  • Breuer, W. et al. (2000). Non-transferrin-bound iron in plasma: properties and techniques for quantification. Zeitschrift für Naturforschung C. Link

  • Silva, A. M. N. et al. (2009). This compound Chemistry: Implications for NTBI Uptake. Journal of Inorganic Biochemistry. Link

  • Haase, V. (2022). The ins and outs of this compound. Kidney International.[2][6] Link

  • Iyer, S. et al. (2021). Enteral this compound absorption is dependent on the iron transport protein ferroportin.[2] Kidney International.[2][6] Link

Sources

Methodological & Application

Application Note: Synthesis and Characterization of Pharmaceutical-Grade Ferric Citrate (High Specific Surface Area)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ferric citrate (pharmaceutical grade) is an iron-based phosphate binder used clinically to treat hyperphosphatemia in patients with chronic kidney disease (CKD).[1] Unlike food-grade this compound, the pharmaceutical active pharmaceutical ingredient (API) requires rigorous control over its coordination geometry and specific surface area (BET) . These physical attributes dictate the drug's dissolution rate and, consequently, its phosphate-binding efficacy in the gastrointestinal tract.

This application note details a validated "Ferric Hydroxide Intermediate" protocol. This pathway is superior to direct solid-state mixing because it allows for the complete removal of chloride ions—a critical impurity—and provides precise control over the chelation environment to maximize the active surface area (


).

Chemical Basis & Reaction Mechanism[2]

The synthesis proceeds via a two-stage reaction: Hydrolytic Precipitation followed by Chelation-Driven Dissolution .

Stage 1: Hydrolysis (Precursor Formation)

Ferric chloride hexahydrate is treated with sodium hydroxide to generate a colloidal ferric hydroxide slurry. This step is thermodynamically driven by the insolubility of


 (

).


  • Critical Control Point: The removal of chloride ions (

    
    ) is essential here. Residual chloride competes with citrate ligands and lowers the purity of the final complex.
    
Stage 2: Chelation (Ligand Exchange)

The ferric hydroxide slurry is heated with citric acid. Citrate (


) acts as a tridentate ligand, displacing hydroxyl groups through an entropy-driven chelation effect.


  • Mechanism Note: The reaction transforms an insoluble inorganic polymer (

    
    ) into a soluble coordination complex. The specific surface area of the final solid is determined during the precipitation of this complex from the aqueous phase using an organic antisolvent (Acetone or Ethanol).
    

Critical Process Parameters (CPPs)

ParameterRangeScientific Rationale
Precipitation pH > 7.0Ensures complete precipitation of

.
Chloride Limit < 5% (Intermediate)High chloride levels interfere with citrate coordination and fail USP specifications.
Chelation pH 0.8 – 1.5 CRITICAL: At pH > 1.5, iron hydrolysis competes with citrate binding, leading to impure oxides. At pH < 0.8, protonation of citrate reduces binding efficiency.
Reaction Temp 80°C – 100°CRequired to overcome the activation energy for dissolving the thermodynamically stable

lattice.
Drying Temp < 60°CPrevents dehydration-induced collapse of the pore structure, preserving BET surface area.

Detailed Experimental Protocol

Phase 1: Preparation of Ferric Hydroxide Precursor
  • Dissolution: Dissolve 550 g of Ferric Chloride Hexahydrate (

    
    ) in 1.0 L of deionized (DI) water. Stir until a clear, dark orange solution is obtained.
    
  • Precipitation: Prepare a 5M NaOH solution. Slowly add this to the ferric chloride solution while stirring vigorously.

    • Observation: A heavy, reddish-brown precipitate of

      
       will form immediately.
      
    • Endpoint: Continue addition until the pH of the supernatant is maintained above 7.0 (Target: 7.5 – 8.5).

  • Purification (Chloride Removal):

    • Centrifuge or filter the slurry to isolate the precipitate.[2][3]

    • Wash Cycle: Resuspend the wet cake in 2.0 L of DI water and stir for 30 minutes. Filter again.

    • Validation: Repeat the wash cycle (typically 3-5 times) until the conductivity of the filtrate is < 500

      
       or silver nitrate test is negative for chloride.
      
    • Why: This step is the primary purification vector. Failing to remove NaCl here will result in a failed batch.

Phase 2: Synthesis of this compound Complex
  • Resuspension: Transfer the washed wet cake (approx. 30-40% solids) back to the reactor. Add just enough DI water to create a stirrable slurry.

  • Acid Addition: Add Citric Acid Monohydrate solid directly to the slurry.

    • Stoichiometry: Target a Citrate:Fe molar ratio of 1:1 to 1.05:1 . Excess citrate ensures complete dissolution but too much lowers iron content in the final powder.

  • Reaction: Heat the mixture to 85°C ± 5°C .

    • Stir at medium-high shear (approx. 300-500 RPM).

    • Maintain temperature for 60 – 120 minutes .

    • Visual Check: The turbid brown slurry will gradually turn into a clear, dark red/garnet solution. This indicates the formation of the soluble this compound complex.

  • pH Adjustment: Check the pH of the hot solution. It must be between 0.8 and 1.5 .[3] If too low, adjust cautiously with dilute NaOH.

Phase 3: Isolation and Particle Engineering
  • Filtration: Filter the hot solution through a 0.45

    
     membrane to remove any unreacted silica or insoluble iron oxides.
    
  • Precipitation (Antisolvent):

    • Cool the filtrate to room temperature (25°C).

    • Add the filtrate slowly to a reactor containing Acetone (Ratio: 1 volume filtrate to 2-3 volumes Acetone).

    • Agitation: Rapid stirring is required here to nucleate small particles with high surface area.

  • Isolation: Filter the resulting solid this compound precipitate.

  • Washing: Wash the cake twice with acetone to remove residual water and unreacted citric acid.

  • Drying: Dry the solid in a Fluidized Bed Dryer or Vacuum Oven at 50°C.

    • Constraint: Do not exceed 60°C. High heat can collapse the amorphous structure, reducing the specific surface area below the therapeutic threshold.

Process Visualization

Workflow Diagram

FerricCitrateSynthesis cluster_0 Phase 1: Precursor Formation cluster_1 Phase 2: Complexation cluster_2 Phase 3: Isolation FeCl3 FeCl3 Hexahydrate (Solution) Precip Precipitation (pH > 7.0) FeCl3->Precip NaOH NaOH (5M) NaOH->Precip Wash Wash Cycle (Remove Cl-) Precip->Wash FeOH3 Fe(OH)3 Wet Cake Wash->FeOH3 Conductivity < 500 µS Reaction Reaction 85°C, 1-2 hrs pH 0.8-1.5 FeOH3->Reaction Citric Citric Acid Monohydrate Citric->Reaction ClearSol Clear this compound Solution Reaction->ClearSol Dissolution Ppt Precipitation (High Shear) ClearSol->Ppt Acetone Acetone (Antisolvent) Acetone->Ppt Dry Drying (< 60°C) Ppt->Dry Final Pharma Grade This compound Dry->Final

Figure 1: Step-by-step synthesis workflow for pharmaceutical-grade this compound.[4][5][6]

Quality Control & Characterization

To ensure "API Sameness" and therapeutic efficacy, the final product must meet specific Critical Quality Attributes (CQAs).

Specification Table
AttributeSpecificationAnalytical Method
Appearance Red/Brown PowderVisual
Iron Content 18.0% – 21.0% (w/w)ICP-OES or Titration
Citrate Content Complies with StoichiometryHPLC
BET Surface Area > 16


Adsorption (BET)
Dissolution Rate 1.9 – 4.0

Intrinsic Dissolution
pH (1% Solution) 2.0 – 4.0Potentiometric
Chloride < 0.05%Ion Chromatography
Crystallinity Amorphous HaloXRD (X-Ray Diffraction)
QC Decision Tree

QCDecision Start Batch Complete BET BET Surface Area > 16 m2/g? Start->BET XRD XRD Pattern Amorphous? BET->XRD Yes Reject Reject / Reprocess BET->Reject No (Particle size too large) FeContent Iron Content 18-21%? XRD->FeContent Yes XRD->Reject No (Crystalline) Release Release Batch FeContent->Release Yes FeContent->Reject No

Figure 2: Quality Control Decision Tree for batch release.

Troubleshooting & Optimization

  • Low Surface Area (< 16

    
    ): 
    
    • Cause: Slow precipitation or high drying temperature.

    • Fix: Increase stirring speed during acetone addition. Ensure drying temp does not exceed 60°C.

  • High Chloride Content:

    • Cause: Insufficient washing of the

      
       intermediate.
      
    • Fix: Implement a conductivity limit check (< 500

      
      ) on the final wash water before proceeding to complexation.
      
  • Incomplete Dissolution (Turbid Solution):

    • Cause: pH too high (> 1.5) or insufficient heating time.

    • Fix: Adjust pH to 1.0 with citric acid; extend heating at 90°C.

References

  • Kwok, D. et al. (2005). Pharmaceutical-grade this compound.[1][2][3][4][5][7] U.S. Patent No.[1][5][7] 6,903,235.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • U.S. Food and Drug Administration (FDA). (2014). Auryxia (this compound) Prescribing Information. Link

  • Chan, K. et al. (2012). Method of preparing pharmaceutical-grade this compound. U.S. Patent No.[1][5][7] 8,093,423.[1] Link

  • FDA Office of Generic Drugs. (2021). Draft Guidance on this compound. Recommended Aug 2021. Link

Sources

Application Note: Optimizing Ferric Citrate Dosing in 5/6 Nephrectomy Rat Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a definitive technical guide for dosing ferric citrate (FC) in the 5/6 nephrectomy (5/6 Nx) rat model of Chronic Kidney Disease (CKD). This compound serves a dual therapeutic role: it functions as a gastrointestinal phosphate binder to treat hyperphosphatemia and as an iron source to address iron-deficiency anemia.[1][2] This guide details two validated administration protocols—Dietary Admixture (Preferred) and Oral Gavage —synthesized from peer-reviewed literature and toxicological data. It includes precise formulation strategies, dosing calculations, and a monitoring framework to ensure scientific rigor and reproducibility in preclinical drug development.

Introduction & Mechanism of Action

The 5/6 nephrectomy model is the gold standard for simulating progressive renal failure, characterized by glomerulosclerosis, tubulointerstitial fibrosis, and secondary hyperparathyroidism. In this milieu, this compound acts through a unique dual mechanism:

  • Phosphate Binding: Ferric iron (

    
    ) dissociates in the GI tract and binds dietary phosphate, forming insoluble ferric phosphate (
    
    
    
    ) which is excreted in feces, thereby lowering serum phosphorus and fibroblast growth factor 23 (FGF23).[2]
  • Iron Repletion: A portion of the ferric iron is reduced to ferrous iron (

    
    ) and absorbed via the divalent metal transporter-1 (DMT1), repleting iron stores (ferritin, TSAT) often depleted in CKD-associated anemia.
    
Visualizing the Mechanism of Action

FC_Mechanism FC This compound (Oral) GI Gastrointestinal Tract (Duodenum/Jejunum) FC->GI Dissociation Fe_P Fe3+ + Phosphate (Insoluble Complex) GI->Fe_P Phosphate Binding Fe_Abs Fe2+ Absorption (via DMT1) GI->Fe_Abs Reduction by DcytB Feces Fecal Excretion (Reduced Systemic P) Fe_P->Feces Elimination Blood Systemic Circulation Fe_Abs->Blood Iron Repletion Reduced FGF23 Reduced FGF23 Blood->Reduced FGF23 Increased Hemoglobin Increased Hemoglobin Blood->Increased Hemoglobin Reduced Calcification Reduced Calcification Blood->Reduced Calcification

Figure 1: Dual mechanism of this compound involving phosphate binding (red path) and iron absorption (green path).

Experimental Design Strategy

Model Validation

Before initiating dosing, the CKD phenotype must be confirmed.

  • Timeline: Start dosing 2 weeks post-surgery .

  • Inclusion Criteria: Serum Creatinine > 1.0 mg/dL (approx. 2-3x baseline) and BUN > 40 mg/dL.

  • Control Groups:

    • Sham Control: Sham surgery + Standard Diet.

    • CKD Vehicle: 5/6 Nx + Standard Diet (or Vehicle Gavage).

    • CKD Treatment:[1][2][3][4][5][6] 5/6 Nx + this compound (Low/High Dose).

Dosing Regimen Selection
FeatureProtocol A: Dietary Admixture (Gold Standard)Protocol B: Oral Gavage (Alternative)
Relevance Mimics clinical use (taken with meals).Precise PK/PD dosing; independent of appetite.
Stress Low (passive intake).High (daily handling/intubation).
Dose Consistency Dependent on food intake (anorexia is common in CKD).Exact dose delivered every time.
Recommended For Efficacy studies (calcification, fibrosis).Pharmacokinetic or short-term mechanism studies.

Protocol A: Dietary Admixture (Preferred)

This method is preferred as it maximizes phosphate binding efficiency by ensuring the drug is present in the gut simultaneously with dietary phosphate.

Diet Formulation
  • Base Diet: Standard rodent chow (e.g., AIN-93G or casein-based) with controlled phosphate (typically 0.6% - 0.9% P). Note: Avoid high-phosphate "loading" diets unless specifically inducing rapid calcification.

  • Concentration:

    • Low Dose: 1% w/w this compound (approx. 500-600 mg/kg/day).[6][7]

    • High Dose: 4% w/w this compound (approx. 2000-2400 mg/kg/day).

    • Note: 4% is the standard "therapeutic" dose in literature for significant phosphate lowering, though it may cause loose stools.

Preparation Steps
  • Calculate Batch Size: For 10 rats x 25g food/day x 7 days = ~1.75 kg chow/week.

  • Mixing: Pulverize standard chow into a powder. Add this compound powder (e.g., Sigma F3388) at the desired percentage (e.g., 40g FC per 960g chow for 4%).

  • Pelleting (Optional but Recommended): Mix with a small amount of water to form a dough, reform into pellets, and dry at low heat (<50°C) to prevent nutrient degradation. Alternatively, provide as a powder in spill-proof jars.

  • Storage: Store at 4°C, protected from light.

Dosing Calculation Verification
  • Assumptions: A 300g rat consumes ~20g of food per day.

  • 4% Diet:

    
    .
    
  • Dose:

    
    .
    
  • Validation: This aligns with literature values where 4% diet effectively lowers serum P and FGF23 in uremic rats [1, 2].

Protocol B: Oral Gavage (Alternative)

Use this protocol if precise dosing independent of food intake is required.

Vehicle & Solubility

This compound dissolves slowly in water.

  • Vehicle: Sterile Physiological Saline (0.9% NaCl).

  • Solubility Method:

    • Weigh this compound powder.

    • Add to saline.

    • Heat to boiling while stirring until the solution becomes clear (solubility improves significantly with heat).

    • Cool to room temperature before administration. The solution remains stable at room temperature for daily dosing.

Dosing Specifications
  • Volume: 10 mL/kg (e.g., 3.0 mL for a 300g rat).

  • Frequency: Once daily (QD) or Twice daily (BID) to match feeding patterns.

  • Dose Targets:

    • NOAEL Equivalent: 500 - 600 mg/kg/day.[6][7]

    • High Efficacy: 1000 mg/kg/day.[6]

  • Procedure:

    • Weigh rat to calculate volume.

    • Use a flexible gavage needle (16G or 18G) to minimize esophageal trauma.

    • Administer slowly to prevent reflux.

Experimental Workflow & Monitoring

Study Timeline Visualization

Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Surgery Day 0: 5/6 Nephrectomy (2/3 Nx Left + Unilateral Nx Right) Recovery Day 1-14: Recovery (Standard Diet) Surgery->Recovery Confirm Day 14: Confirm Uremia (BUN/Creatinine Check) Recovery->Confirm Randomize Randomization (Stratify by Creatinine) Confirm->Randomize Dosing Weeks 3-12: Dosing (Dietary or Gavage) Randomize->Dosing Necropsy Week 12: Necropsy (Blood, Kidney, Aorta, Femur) Dosing->Necropsy

Figure 2: Standard experimental timeline for this compound efficacy studies in 5/6 Nx rats.

Key Endpoints & Expected Outcomes
EndpointSampleExpected Effect (FC Treatment)Method
Phosphate Serum/UrineDecrease (Serum P), Decrease (Urine P)Colorimetric Assay
FGF23 Plasma (EDTA)Significant Decrease (Intact & C-term)ELISA
Iron Status SerumIncrease (Iron, Ferritin, TSAT)Colorimetric / ELISA
Calcification Aorta/HeartDecrease (Ca content)Von Kossa Stain / O-Cresolphthalein
Renal Fibrosis Kidney TissueDecrease (Collagen deposition)Masson’s Trichrome / Hydroxyproline
Troubleshooting & Safety
  • Loose Stools: High doses (4%) often cause dark, loose stools due to unabsorbed iron. This is expected and generally not an endpoint for toxicity unless accompanied by >15% weight loss.

  • Iron Overload: Monitor liver iron content if dosing exceeds 8 weeks to ensure no hepatotoxicity occurs, although rats are generally resistant.

References

  • Lau, W. L., et al. (2018). The Phosphate Binder this compound Alters the Gut Microbiome in Rats with Chronic Kidney Disease.[4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Francis, C., et al. (2022). Renoprotective effects of this compound in a mouse model of chronic kidney disease. Scientific Reports. Link

  • Jing, W., et al. (2018). Phosphate Binder, this compound, Attenuates Anemia, Renal Dysfunction, Oxidative Stress, Inflammation, and Fibrosis in 5/6 Nephrectomized CKD Rats. Journal of Pharmacology and Experimental Therapeutics. Link

  • Toyoda, T., et al. (2014). A 13-week subchronic toxicity study of this compound in F344 rats.[6][7] Food and Chemical Toxicology.[6][8] Link

  • Ganz, T., et al. (2019). Mechanism of action and clinical attributes of Auryxia® (this compound). Drugs.[2][4][6][7][8][9][10][11] Link

Sources

Application Note & Protocol: Spectrophotometric Determination of Ferric Citrate Concentration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scientifically robust protocol for the spectrophotometric determination of ferric citrate concentration. This compound is a widely used iron supplement and phosphate binder, making its accurate quantification critical in pharmaceutical manufacturing, quality control, and research and development. This document outlines a validated method based on the formation of a colored complex with a suitable chromogenic agent, adhering to the principles of Beer-Lambert law. The causality behind experimental choices, self-validating system design, and authoritative grounding are emphasized to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound Quantification

This compound plays a crucial role in the management of iron deficiency anemia and hyperphosphatemia in patients with chronic kidney disease. Its therapeutic efficacy is directly dependent on the precise concentration of the active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method for its determination is paramount. Spectrophotometry offers a simple, rapid, and cost-effective approach for this purpose, making it an ideal technique for routine quality control and research applications.[1] This application note details a method that leverages the formation of a stable, colored ferric iron complex, allowing for its quantification through absorbance measurements.

Principle of the Method: Chromogenic Complexation

The spectrophotometric determination of this compound relies on the reaction of ferric ions (Fe³⁺) with a chromogenic agent to form a colored complex. While this compound itself exhibits some absorbance in the UV region, its molar absorptivity is often insufficient for sensitive quantification, and interference from other UV-absorbing species can be a significant issue.[2][3] Therefore, the use of a color-forming reagent that specifically reacts with iron (III) ions in the visible region is preferred.

Several reagents can be employed for the spectrophotometric determination of iron, including thiocyanate, ferrozine, and 1,10-phenanthroline.[4][5] This protocol will focus on the use of thioglycolic acid (also known as mercaptoacetic acid) in an alkaline medium. This reagent forms a distinct red-purple chelate with iron (III) that has a maximum absorbance (λmax) at approximately 535 nm.[6][7]

The core reaction involves the complexation of Fe³⁺ ions with the sulfhydryl and carboxyl groups of thioglycolic acid. The reaction is typically carried out in an alkaline environment to ensure the deprotonation of the carboxylic acid group, facilitating complex formation. The intensity of the resulting color is directly proportional to the concentration of ferric ions in the sample, in accordance with the Beer-Lambert Law.

Causality of Experimental Choices:

  • Choice of Chromogenic Reagent: Thioglycolic acid is selected for its high sensitivity and the formation of a stable colored complex with Fe³⁺.[6] The distinct color in the visible spectrum minimizes interference from components that absorb in the UV range.

  • Alkaline Medium: The reaction is performed in an alkaline medium to ensure the complete deprotonation of thioglycolic acid, which is essential for efficient chelation of the ferric ions. This also helps to prevent the precipitation of ferric hydroxide.

  • Wavelength Selection (λmax): The wavelength of maximum absorbance (λmax) is chosen for analysis to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law. For the iron(III)-thioglycolic acid complex, this is approximately 535 nm.[6][7]

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical flow of the experimental protocol, from initial sample preparation to the final determination of this compound concentration.

Spectrophotometric_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Thioglycolic Acid, Buffer) Complex_Formation Complex Formation (Add Thioglycolic Acid to Standards & Samples) Reagent_Prep->Complex_Formation Standard_Prep Standard Curve Preparation (Serial Dilutions of this compound) Standard_Prep->Complex_Formation Sample_Prep Sample Preparation (Dissolution & Dilution) Sample_Prep->Complex_Formation Incubation Incubation (Allow for Color Development) Complex_Formation->Incubation Spectro_Reading Spectrophotometric Reading (Measure Absorbance at 535 nm) Incubation->Spectro_Reading Standard_Curve Generate Standard Curve (Absorbance vs. Concentration) Spectro_Reading->Standard_Curve Concentration_Calc Calculate Sample Concentration Spectro_Reading->Concentration_Calc Linear_Regression Linear Regression Analysis (Determine Equation of the Line) Standard_Curve->Linear_Regression Linear_Regression->Concentration_Calc

Figure 1: Experimental workflow for the spectrophotometric determination of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating checks and quality control measures to ensure the reliability of the results.

Materials and Reagents
  • This compound Reference Standard (USP grade or equivalent)

  • Thioglycolic Acid (≥98%)

  • Ammonium Hydroxide solution (or other suitable alkaline buffer)

  • Hydrochloric Acid (0.1 N)

  • Deionized (DI) water

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • UV-Vis Spectrophotometer

Reagent Preparation
  • Thioglycolic Acid Solution (10% v/v): Carefully add 10 mL of thioglycolic acid to 90 mL of DI water in a 100 mL volumetric flask. Mix thoroughly. Prepare this solution fresh daily.

  • Alkaline Buffer (e.g., Ammonium Hydroxide solution): Prepare a suitable alkaline buffer to maintain the pH of the final reaction mixture in the optimal range for complex formation.

  • Blank Solution: Prepare a blank solution containing all the reagents except for the this compound standard or sample. This will be used to zero the spectrophotometer.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL of Iron): Accurately weigh a known amount of this compound reference standard and dissolve it in a minimal amount of 0.1 N HCl to ensure complete dissolution. Dilute to a known volume with DI water in a volumetric flask. The use of acid prevents the hydrolysis of ferric ions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with DI water. A typical concentration range could be 0.1 to 30 mg/L of iron.[6]

Sample Preparation
  • Accurately weigh a portion of the this compound sample to be analyzed.

  • Dissolve the sample in a known volume of 0.1 N HCl.

  • Dilute the sample solution with DI water to a concentration that is expected to fall within the range of the standard curve.

Analytical Procedure
  • Pipette a known volume (e.g., 5.0 mL) of each working standard solution, the sample solution, and the blank solution into separate test tubes or vials.

  • To each tube, add a specific volume of the alkaline buffer to adjust the pH.

  • Add a fixed volume (e.g., 1.0 mL) of the 10% thioglycolic acid solution to each tube.

  • Mix the contents of each tube thoroughly and allow the color to develop for a specified period (e.g., 10-15 minutes) at room temperature.

  • Set the spectrophotometer to a wavelength of 535 nm.

  • Zero the spectrophotometer using the blank solution.

  • Measure the absorbance of each working standard solution and the sample solution. Record the values.

Data Presentation and Analysis

Standard Curve Generation

Plot the absorbance values of the working standard solutions against their corresponding known concentrations of iron. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The correlation coefficient (R²) should be ≥ 0.999 for the curve to be considered linear and acceptable.

Table 1: Example Data for Standard Curve

Iron Concentration (µg/mL)Absorbance at 535 nm
0.0 (Blank)0.000
5.00.152
10.00.305
15.00.458
20.00.610
25.00.763
Calculation of this compound Concentration in the Sample

Using the equation of the line from the linear regression of the standard curve, calculate the concentration of iron in the sample solution:

Concentration (x) = (Absorbance of Sample - c) / m

Account for any dilution factors used during sample preparation to determine the final concentration of this compound in the original sample.

Method Validation and Trustworthiness

To ensure the trustworthiness of this protocol, it is essential to perform method validation in accordance with ICH guidelines.[8] Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient of the standard curve.[7]

  • Accuracy: Determined by spike and recovery studies, where a known amount of this compound standard is added to a sample and the recovery is calculated. Recoveries between 97-99% are considered very satisfactory.[7]

  • Precision: Evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision) studies. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. This can be assessed by analyzing placebo samples and demonstrating a lack of interference.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[6]

Conclusion

This application note provides a detailed and robust protocol for the spectrophotometric determination of this compound concentration. By understanding the underlying chemical principles and adhering to the outlined experimental procedures and validation practices, researchers, scientists, and drug development professionals can achieve accurate and reproducible results. This method serves as a valuable tool for quality control and research applications involving this compound.

References

  • Method validation on iron determination by spectrophotometric method in aqueous medium. (2021). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Spectrophotometric Determination of Iron(III) by New Analytical Reagents Derived from Coupling Arylhydroxylamine and Aryldiazonium Salt. (2015). International Journal of Scientific & Engineering Research. [Link]

  • Iron(III) citrate speciation in aqueous solution. (2009). Dalton Transactions. [Link]

  • Convenient UV-spectrophotometric determination of citrates in aqueous solutions with applications in the pharmaceutical analysis of oral electrolyte formulations. (2017). Journal of Pharmaceutical Analysis. [Link]

  • Spectrophotometric Determination of Iron. (n.d.). Studylib. [Link]

  • The Photometric Determination of Iron(III) with 2-Napthylcarboxymethylene Citrate. (2023). Chemistry. [Link]

  • UV-vis spectra of iron(III)-citrate complexes in aqueous solutions... (n.d.). ResearchGate. [Link]

  • Method validation on iron determination by spectrophotometric method in aqueous medium. (2021). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Convenient UV-spectrophotometric determination of citrates in aqueous solutions with applications in the pharmaceutical analysis of oral electrolyte formulations. (2017). Journal of Pharmaceutical Analysis. [Link]

  • Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies. (2012). Analytica Chimica Acta. [Link]

  • Synthesis of this compound Complexes as Potential Draw Solutes for Forward Osmosis. (2018). ScienceForecast Publications. [Link]

  • Validation of a spectrophotometric method for the determination of iron (III) impurities in dosage forms. (2001). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pharmaceutical-grade this compound. (2005).
  • Spectrophotometric determination of Fe (III) in real samples by complexation. (2013). The International Journal of Bio-Pharma Research. [Link]

  • Spectrophotometric and complexometric determination of iron using the iron(III)-Arsenazo III system. (1979). The Analyst. [Link]

  • FERRIC AMMONIUM CITRATE. (n.d.). FAO. [Link]

  • This compound Oral Tablet. (2024). U.S. Food and Drug Administration. [Link]

  • UV-Visible Spectrophotometric Method Development and Validation of Assay of Iron Sucrose Injection. (2017). International Journal of Pharmaceutical and Allied Bilogical Sciences. [Link]

Sources

methods for encapsulating ferric citrate in liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Methodologies for the Encapsulation of Ferric Citrate in Liposomal Carriers

Abstract

The encapsulation of this compound (FAC) within liposomal nanocarriers represents a critical advancement in the treatment of iron deficiency anemia and hyperphosphatemia, as well as in the development of MRI contrast agents. While free this compound effectively binds phosphate, its oral bioavailability is limited by gastrointestinal side effects and rapid precipitation. Liposomal encapsulation enhances bioavailability, reduces mucosal irritation, and allows for targeted delivery.[1] This guide details the rigorous protocols for formulating this compound Liposomes (FAC-LIP), emphasizing the mitigation of iron-induced lipid oxidation and the maximization of encapsulation efficiency (EE).

Part 1: Strategic Formulation Design

Before initiating benchwork, the formulation strategy must address the physicochemical paradox of encapsulating iron: Iron is a potent pro-oxidant. Encapsulating it within unsaturated phospholipid bilayers (like Egg PC) without protection will lead to rapid lipid peroxidation, membrane leakage, and formulation failure.

Lipid Selection & Rationale
  • Primary Lipid (Rigidity & Stability): Use high-transition temperature (

    
    ) saturated lipids such as HSPC (Hydrogenated Soy Phosphatidylcholine)  or DSPC (1,2-Distearoyl-sn-glycero-3-phosphocholine) .
    
    • Why: Saturated chains are resistant to iron-catalyzed peroxidation. They also form rigid bilayers that retain the small this compound complex better than fluid lipids.

  • Stabilizer: Cholesterol (Chol) (30-40 mol%).

    • Why: Cholesterol fills packing defects, reducing permeability and preventing the leakage of the aqueous iron core.

  • Stealth Agent (Optional): DSPE-PEG2000 .

    • Why: For intravenous applications, PEGylation prevents opsonization and extends circulation time.

  • Antioxidant (Critical):

    
    -Tocopherol (Vitamin E) .
    
    • Why: Added at 1-2 mol% to scavenge any free radicals generated by the iron cargo, protecting the bilayer integrity.

The Method of Choice: Passive vs. Active

While "active loading" (remote loading) is standard for amphipathic weak bases (e.g., Doxorubicin), this compound is a hydrophilic salt complex.

  • Standard Approach: Passive Loading via Thin Film Hydration . This is the most robust method for FAC, as the iron-citrate complex forms in the aqueous phase and is trapped during vesicle formation.

  • High-Volume Approach: Reverse Phase Evaporation (REV) . Recommended if higher aqueous volume entrapment is required, though it involves harsher solvents.

Part 2: Detailed Experimental Protocols

Protocol A: Thin Film Hydration (Standard Passive Loading)

Best for: Bench-scale production, high reproducibility, and stability.

Materials:

  • HSPC or DSPC

  • Cholesterol[2][3]

  • Chloroform/Methanol (2:1 v/v)

  • This compound (FAC) powder

  • PBS (pH 6.5) or Citrate Buffer[4]

  • Rotary Evaporator

  • Probe Sonicator or Extruder

  • Dialysis Tubing (MWCO 12-14 kDa)

Step-by-Step Methodology:

  • Lipid Film Formation:

    • Dissolve HSPC and Cholesterol (molar ratio 2:1) in 10 mL of Chloroform/Methanol (2:1) in a round-bottom flask.

    • Senior Scientist Note: Add 1 mol%

      
      -Tocopherol at this stage to integrate antioxidant protection directly into the membrane.
      
    • Evaporate solvents using a rotary evaporator at 55°C (above lipid

      
      ) under vacuum until a thin, dry film forms.
      
    • Purge with Nitrogen or Argon for 1 hour to remove trace solvents.

  • Hydration (The Encapsulation Step):

    • Prepare a fresh solution of this compound (typically 20-50 mg/mL) in PBS (pH 6.5). Ensure the solution is clear; mild heating may be required.

    • Add the warm FAC solution to the lipid film.

    • Rotate the flask at 60°C (above

      
      ) for 1 hour. The film should peel off, forming large multilamellar vesicles (MLVs).
      
    • Critical Control: Perform this step under an inert atmosphere (Argon) to minimize iron oxidation of lipids.

  • Downsizing & Homogenization:

    • Sonication: Probe sonicate the suspension on ice (pulse mode: 5s on, 5s off) for 10-15 minutes until the solution becomes translucent.

    • Extrusion (Preferred for Uniformity): Pass the suspension 11 times through 200 nm and then 100 nm polycarbonate membranes using a thermobarrel extruder set to 60°C.

  • Purification (Removal of Free Iron):

    • Transfer the liposomal suspension to dialysis tubing (MWCO 12-14 kDa).

    • Dialyze against PBS (pH 7.4) at 4°C for 24 hours, changing the buffer 3 times. This removes unencapsulated this compound.

  • Storage:

    • Store at 4°C under Nitrogen. Do not freeze unless a cryoprotectant (e.g., 5% sucrose) is added.

Visualization: Thin Film Hydration Workflow

G cluster_0 Critical Control Point: Oxidation Prevention Start Start: Lipid Selection (HSPC + Chol + Vit E) Solvent Dissolve in Chloroform/MeOH Start->Solvent Evap Rotary Evaporation (Formation of Dry Lipid Film) Solvent->Evap 55°C, Vacuum Hydrate Hydration with this compound Sol. (Passive Loading) Evap->Hydrate Add Aqueous FAC 60°C, Argon Purge Downsize Downsizing (Extrusion/Sonication) Hydrate->Downsize MLVs -> SUVs Purify Purification (Dialysis/Gel Filtration) Downsize->Purify Remove Free Iron Final Final FAC-Liposomes (~150nm, High Purity) Purify->Final

Caption: Workflow for the passive encapsulation of this compound via Thin Film Hydration, highlighting the critical hydration step where iron entrapment occurs.

Part 3: Characterization & Quality Control

A self-validating protocol requires rigorous QC. For this compound Liposomes, standard DLS is insufficient; you must quantify the iron payload and oxidative state.

Encapsulation Efficiency (EE%)

The "Ferene-S" or "o-Phenanthroline" colorimetric assay is standard for iron quantification.

  • Total Iron (

    
    ):  Lyse a specific volume of liposomes with 1% Triton X-100 or methanol to release all entrapped iron. React with chromogen and measure Absorbance.[5]
    
  • Free Iron (

    
    ):  Measure the supernatant of the centrifuged/dialyzed sample without lysis.
    
  • Calculation:

    
    
    Target EE: 30-40% for Passive Loading; >80% for specialized ionophore methods.
    
Oxidative Stability (TBARS Assay)

Because iron promotes lipid peroxidation, measuring Malondialdehyde (MDA) is crucial.

  • Method: Incubate liposomes with Thiobarbituric Acid (TBA) at high temperature.

  • Readout: Pink chromogen (532 nm).

  • Acceptance Criteria: Minimal increase in absorbance over storage time compared to empty liposomes.

In Vitro Release Profile
  • Setup: Place FAC-LIP in a dialysis bag suspended in PBS (pH 7.4) or Simulated Gastric Fluid (SGF) at 37°C.

  • Sampling: Aliquot external medium at t=0.5, 1, 2, 4, 12, 24h.

  • Analysis: Quantify iron release to confirm sustained release behavior (preventing "dose dumping").

Part 4: Data Summary & Troubleshooting

ParameterStandard ValueTroubleshooting
Particle Size 120 - 180 nmToo Large: Increase extrusion cycles or sonication power. Aggregated: Check Zeta Potential; add PEG-lipid.
Zeta Potential -10 to -30 mVNeutral/Unstable: Add negatively charged lipid (e.g., DSPG) or check buffer pH.
Encapsulation Efficiency 30% - 45%Low: Increase initial lipid concentration; ensure hydration temperature > Lipid Tm.
Color Translucent/BrownishPrecipitate Visible: Free iron not removed; re-dialyze or check FAC solubility limit.

References

  • Yuan, Y., et al. (2013). Preparation and characterization of this compound liposomes.Journal of Liposome Research .

    • Core reference for the passive thin-film hydration protocol specifically for ferric citr
  • Cipolletti, M., et al. (2021). Towards Oxidatively Stable Emulsions Containing Iron-Loaded Liposomes.Foods/MDPI .

    • Provides critical data on the "Iron Paradox" and the necessity of using saturated lipids to prevent oxid
  • Gubernator, J. (2011). Active methods of drug loading into liposomes.Expert Opinion on Drug Delivery .

    • Authoritative review on active vs. passive loading mechanisms.
  • Sur, S., et al. (2014). A facile and universal method to achieve liposomal remote loading.Journal of Controlled Release .

    • Discusses ion gradients, useful for advanced "remote loading" modific
  • Ding, H., et al. (2009). Preparation and characterization of iron oxide-loaded liposomes.Nanotechnology .

    • Supplementary method for high-density iron loading.

Sources

Application Notes and Protocols: Synthesis and Application of Ferric Citrate-Modified Iron Oxide Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Ferric Citrate-Modified Nanoparticles in Advanced Drug Delivery

The landscape of therapeutic intervention is continually being reshaped by advancements in nanotechnology. Among the most promising innovations are iron oxide nanoparticles (IONPs), which have garnered significant attention for their unique magnetic properties, biocompatibility, and ease of functionalization.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis, modification, and application of this compound-modified IONPs as a robust platform for drug delivery.

The surface modification of IONPs is a critical determinant of their in-vivo behavior, influencing their stability, biocompatibility, and interaction with biological systems.[2] Citric acid, a tricarboxylic acid, serves as an excellent coating agent for IONPs.[1] Its carboxyl groups can chelate with the iron oxide surface, providing a hydrophilic shell that enhances colloidal stability and prevents aggregation in physiological environments.[1] Furthermore, the free carboxyl groups on the nanoparticle surface offer versatile anchor points for the conjugation of therapeutic agents, targeting ligands, and imaging probes. This dual functionality of stabilization and functionalization makes this compound-modified IONPs a highly attractive nanocarrier system.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the entire process from nanoparticle synthesis to preliminary drug delivery studies.

Section 1: Synthesis of the Iron Oxide Nanoparticle Core

The foundation of our drug delivery system is the synthesis of a stable and uniform iron oxide nanoparticle core. The co-precipitation method is a widely adopted, scalable, and cost-effective technique for producing superparamagnetic iron oxide nanoparticles (SPIONs), primarily in the form of magnetite (Fe₃O₄).[3][4]

Principle of Co-precipitation

Co-precipitation involves the simultaneous precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) ions from an aqueous solution upon the addition of a base. The stoichiometry of the iron salts and the reaction conditions, such as temperature and pH, are critical parameters that dictate the size, crystallinity, and magnetic properties of the resulting nanoparticles.[5] A molar ratio of Fe³⁺ to Fe²⁺ of approximately 2:1 is typically employed to favor the formation of magnetite.

Experimental Protocol: Synthesis of Magnetite (Fe₃O₄) Nanoparticles

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (NH₄OH, 25-30% solution)

  • Deionized (DI) water, deoxygenated

  • Nitrogen gas (N₂)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Permanent magnet (e.g., Neodymium magnet)

  • Ultrasonic bath

Procedure:

  • Preparation of Iron Salt Solution: In a beaker, dissolve FeCl₃·6H₂O (e.g., 5.4 g) and FeCl₂·4H₂O (e.g., 2.0 g) in 100 mL of deoxygenated DI water. Stir until the salts are completely dissolved. This creates a solution with a Fe³⁺:Fe²⁺ molar ratio of approximately 2:1.

    • Expert Insight: The use of deoxygenated water and maintaining an inert atmosphere (N₂) during the synthesis is crucial to prevent the oxidation of Fe²⁺ to Fe³⁺, which could lead to the formation of non-magnetic iron oxide phases like maghemite (γ-Fe₂O₃).[3]

  • Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, condenser, and dropping funnel. Place the flask in the heating mantle.

  • Inert Atmosphere: Purge the reaction flask with nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a gentle flow of nitrogen throughout the reaction.

  • Heating and Precipitation: Transfer the iron salt solution to the reaction flask. Heat the solution to 80°C with vigorous stirring.

  • Base Addition: Once the temperature is stable, rapidly add 10 mL of ammonium hydroxide solution to the dropping funnel and add it dropwise to the iron salt solution over 5-10 minutes. A black precipitate of magnetite nanoparticles will form immediately.

    • Causality Explained: The rapid addition of the base ensures uniform nucleation and growth of the nanoparticles, leading to a narrower size distribution.

  • Aging: Continue stirring the reaction mixture at 80°C for 1-2 hours to allow for the crystallization and growth of the nanoparticles.

  • Washing: After the reaction is complete, remove the heat source and allow the solution to cool to room temperature. Collect the black precipitate by placing a strong permanent magnet against the side of the flask and decanting the supernatant.

  • Purification: Wash the collected nanoparticles multiple times with deoxygenated DI water until the pH of the supernatant is neutral (pH ~7). Redispersion of the nanoparticles in fresh DI water can be aided by sonication. This step is critical to remove unreacted salts and excess base.

  • Storage: Resuspend the final washed magnetite nanoparticles in a known volume of DI water for immediate use in the surface modification step.

Section 2: Surface Modification with this compound

The next crucial step is the surface modification of the bare magnetite nanoparticles with this compound. This coating provides electrostatic and steric stabilization, preventing aggregation and imparting a negative surface charge.

Mechanism of Citrate Coating

Citric acid, a tricarboxylic acid, can bind to the surface of iron oxide nanoparticles through the chemisorption of its carboxylate groups onto the iron atoms on the nanoparticle surface.[6][7] This interaction forms a stable coating that renders the nanoparticles hydrophilic and provides free carboxyl groups for further functionalization.

Experimental Protocol: this compound Coating

Materials:

  • Synthesized magnetite nanoparticle suspension

  • Citric acid or Sodium Citrate

  • Deionized (DI) water

Equipment:

  • Beaker

  • Magnetic stirrer with hot plate

  • pH meter

Procedure:

  • Preparation of Citrate Solution: Prepare a 0.5 M solution of citric acid in DI water.

  • Coating Reaction: To the aqueous suspension of the synthesized magnetite nanoparticles, add the citric acid solution (e.g., a 1:1 weight ratio of citric acid to nanoparticles).

  • Heating and Stirring: Heat the mixture to 90°C with vigorous stirring for 2 hours.

  • Washing: After the reaction, cool the mixture to room temperature. Collect the citrate-coated nanoparticles using a permanent magnet and discard the supernatant.

  • Purification: Wash the nanoparticles several times with DI water to remove any unbound citric acid.

  • Final Product: Resuspend the final this compound-modified iron oxide nanoparticles in DI water or a suitable buffer for storage and further use.

Section 3: Characterization of this compound-Modified Nanoparticles

Thorough characterization is essential to validate the successful synthesis and modification of the nanoparticles and to ensure their suitability for drug delivery applications. A suite of analytical techniques should be employed to assess their physicochemical properties.[2]

Parameter Technique Expected Outcome Significance
Size and Morphology Transmission Electron Microscopy (TEM)Spherical or quasi-spherical nanoparticles with a narrow size distribution (e.g., 10-20 nm).Determines the physical dimensions and shape, which influence in vivo circulation and cellular uptake.
Hydrodynamic Diameter and Size Distribution Dynamic Light Scattering (DLS)A larger hydrodynamic diameter compared to the TEM size, indicating the presence of the citrate coating and the hydration layer. A low polydispersity index (PDI) indicates a uniform sample.Measures the effective size of the nanoparticles in a liquid medium, which is relevant for their biological interactions.
Surface Charge Zeta Potential MeasurementA negative zeta potential (e.g., -30 to -50 mV).Confirms the presence of the citrate coating and indicates good colloidal stability due to electrostatic repulsion.
Crystalline Structure X-ray Diffraction (XRD)Diffraction peaks corresponding to the inverse spinel structure of magnetite (Fe₃O₄).Confirms the crystalline phase of the iron oxide core.
Surface Chemistry Fourier-Transform Infrared Spectroscopy (FTIR)Presence of a characteristic Fe-O bond peak (~580 cm⁻¹) and peaks corresponding to the carboxylate groups of citric acid.Confirms the successful coating of citric acid on the nanoparticle surface.[1]
Magnetic Properties Vibrating Sample Magnetometry (VSM)Superparamagnetic behavior with high saturation magnetization and negligible coercivity and remanence.Ensures that the nanoparticles are magnetic only in the presence of an external magnetic field, preventing aggregation in its absence.[1]

Section 4: Drug Loading and Release Studies

The this compound-modified nanoparticles can be loaded with various therapeutic agents, particularly those with a positive charge, through electrostatic interactions with the negatively charged carboxyl groups on the nanoparticle surface.

Principle of Drug Loading

The loading of cationic drugs, such as doxorubicin (DOX), is driven by the electrostatic attraction between the positively charged drug molecules and the negatively charged surface of the citrate-coated nanoparticles. The efficiency of this process is influenced by factors such as the pH of the solution, the initial drug concentration, and the nanoparticle-to-drug ratio.

Experimental Protocol: Doxorubicin (DOX) Loading

Materials:

  • This compound-modified IONP suspension

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Microcentrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Drug Incubation: Mix a known concentration of the this compound-modified IONP suspension with a solution of DOX in PBS (pH 7.4). Incubate the mixture at room temperature for 24 hours with gentle shaking in the dark.

  • Separation of Unbound Drug: After incubation, centrifuge the mixture at high speed to pellet the DOX-loaded nanoparticles.

  • Quantification of Loaded Drug: Carefully collect the supernatant and measure the concentration of free DOX using a UV-Vis spectrophotometer at its characteristic absorbance wavelength (around 480 nm).

  • Calculation of Loading Efficiency and Capacity:

    • Drug Loading Efficiency (DLE %): ((Total amount of drug - Amount of free drug) / Total amount of drug) x 100

    • Drug Loading Capacity (DLC %): ((Total amount of drug - Amount of free drug) / Weight of nanoparticles) x 100

In Vitro Drug Release

The release of the loaded drug from the nanoparticles can be triggered by changes in the local environment, such as a decrease in pH, which is characteristic of the tumor microenvironment and endosomal/lysosomal compartments.

Experimental Protocol: pH-Responsive Drug Release

Materials:

  • DOX-loaded this compound-modified IONPs

  • PBS buffers at different pH values (e.g., pH 7.4 and pH 5.5)

Equipment:

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Shaking incubator

  • UV-Vis spectrophotometer

Procedure:

  • Dialysis Setup: Suspend a known amount of DOX-loaded nanoparticles in a specific volume of release buffer (e.g., PBS pH 7.4 or pH 5.5) and place it inside a dialysis bag.

  • Release Study: Immerse the dialysis bag in a larger volume of the same release buffer and place it in a shaking incubator at 37°C.

  • Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Measure the concentration of the released DOX in the collected aliquots using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time for each pH condition.

Section 5: Biocompatibility and Cellular Uptake

Before in vivo applications, it is crucial to assess the biocompatibility of the nanoparticles and their ability to be internalized by cells.

Biocompatibility Assessment

The cytotoxicity of the this compound-modified IONPs can be evaluated using standard cell viability assays, such as the MTT or MTS assay, on relevant cell lines. These nanoparticles are generally considered to have low toxicity.[5][8]

Cellular Uptake Studies

The internalization of the nanoparticles by cells can be visualized and quantified using various techniques.

  • Qualitative Analysis: Confocal laser scanning microscopy (CLSM) or fluorescence microscopy can be used to visualize the cellular uptake of fluorescently labeled nanoparticles or nanoparticles loaded with a fluorescent drug like doxorubicin.

  • Quantitative Analysis: The amount of iron taken up by the cells can be quantified using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or colorimetric assays like the Prussian blue stain. The uptake of these nanoparticles into cells can be rapid.[9][10]

Visualizations and Workflows

Synthesis and Drug Loading Workflow

Synthesis_Workflow cluster_synthesis Nanoparticle Synthesis cluster_modification Surface Modification cluster_loading Drug Loading FeCl3 + FeCl2 FeCl3 + FeCl2 Co-precipitation Co-precipitation FeCl3 + FeCl2->Co-precipitation NH4OH, 80°C Bare Fe3O4 NPs Bare Fe3O4 NPs Co-precipitation->Bare Fe3O4 NPs Citric Acid Coating Citric Acid Coating Bare Fe3O4 NPs->Citric Acid Coating 90°C This compound-IONPs This compound-IONPs Citric Acid Coating->this compound-IONPs Incubation Incubation This compound-IONPs->Incubation Drug (e.g., DOX) Drug (e.g., DOX) Drug (e.g., DOX)->Incubation Drug-Loaded NPs Drug-Loaded NPs Incubation->Drug-Loaded NPs

Caption: Workflow for the synthesis, surface modification, and drug loading of this compound-modified iron oxide nanoparticles.

Mechanism of pH-Responsive Drug Release

Drug_Release cluster_physiological Physiological pH (7.4) cluster_acidic Acidic pH (5.5) (Tumor/Endosome) NP_stable Drug-Loaded NP (Stable) Drug_bound Drug (Bound) NP_stable->Drug_bound Electrostatic Interaction NP_protonated Protonated NP NP_stable->NP_protonated H+ Drug_released Drug (Released) NP_protonated->Drug_released Weakened Interaction

Caption: pH-responsive drug release from this compound-modified nanoparticles.

Conclusion and Future Perspectives

This compound-modified iron oxide nanoparticles represent a versatile and promising platform for the development of advanced drug delivery systems. Their straightforward synthesis, excellent biocompatibility, and tunable surface chemistry make them amenable to a wide range of therapeutic applications. Future research directions may focus on the co-delivery of multiple drugs, the attachment of specific targeting ligands for enhanced site-specificity, and the integration of diagnostic capabilities to create theranostic agents. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and innovate in this exciting field.

References

  • Kim, J. A., Aberg, C., Salvati, A., & Dawson, K. A. (2012). Role of cell cycle on the cellular uptake and dilution of nanoparticles in a cell population. Nature nanotechnology, 7(1), 62-68. [Link]

  • Lachowicz, D., Kaczyńska, A., Wirecka, R., Kmita, A., Szczerba, W., Bodzoń-Kulakowska, A., ... & Zapotoczny, S. (2018). A hybrid system for magnetic hyperthermia and drug delivery: SPION functionalized by curcumin conjugate. Materials, 11(12), 2388. [Link]

  • Medina-Espinosa, D. I., et al. (2021). Citrate coated iron oxide nanoparticles: Synthesis, characterization, and performance in protein adsorption. AIMS Materials Science, 8(5), 738-753. [Link]

  • Patsula, V., et al. (2023). Synthesis and Characterization of Citric Acid-Modified Iron Oxide Nanoparticles Prepared with Electrohydraulic Discharge Treatment. Materials, 16(2), 746. [Link]

  • Revia, R. A., & Zhang, M. (2016). Magnetite nanoparticles for cancer diagnosis, treatment, and treatment monitoring: recent advances. Materials Today, 19(3), 157-168. [Link]

  • Wu, W., Wu, Z., Yu, T., Jiang, C., & Kim, W. S. (2015). Recent progress on magnetic iron oxide nanoparticles: synthesis, surface functionalization, and biomedical applications. Science and Technology of Advanced Materials, 16(2), 023501. [Link]

  • Yadav, P., et al. (2022). In vitro and in vivo acute toxicity of a novel citrate-coated magnetite nanoparticle. PloS one, 17(11), e0277396. [Link]

  • Zaluska, W., et al. (2020). IRON OXIDE NANOPARTICLES WITH CITRIC ACID COATING: PROPERTIES AND STUDIES ON EXPERIMENTAL MODELS. Farmacia, 68(3), 441-449. [Link]

  • Zhang, L., et al. (2021). Citrate-Coated Superparamagnetic Iron Oxide Nanoparticles Enable a Stable Non-Spilling Loading of T Cells and Their Magnetic Accumulation. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • de Oliveira, J. F., et al. (2026). Iron Oxide Nanoparticles Integrated in 3D-Printed Dosage Forms for Advanced Iron Supplementation. ACS Nanoscience Au. [Link]

  • Ghosh, S., et al. (2021). Citrate-functionalized hydroxyapatite nanoparticles for pH-responsive drug delivery. New Journal of Chemistry, 45(12), 5467-5477. [Link]

  • Hufnagel, H., et al. (2022). Rapid cellular uptake of citrate-coated iron oxide nanoparticles unaffected by cell-surface glycosaminoglycans. Nanoscale Advances, 4(1), 126-137. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Ferric Citrate Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ensuring the stability and bioavailability of ferric citrate in your culture media. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of iron precipitation. Unstable iron supplementation can lead to inconsistent cell growth, altered metabolic activity, and ultimately, unreliable experimental outcomes.

This resource provides in-depth, evidence-based troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and solve precipitation issues. We will delve into the chemical principles governing iron solubility and provide validated protocols to ensure your culture media remains clear and your cells receive the iron they need for optimal performance.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding this compound precipitation.

Q1: I added this compound to my media, and it immediately turned cloudy and formed a precipitate. What happened?

A1: This is a classic sign of rapid iron salt precipitation, typically as ferric hydroxide or ferric phosphate. The primary driver is almost always a localized high pH environment or interaction with high concentrations of phosphate ions upon addition. Ferric iron (Fe³⁺) is notoriously insoluble at neutral to alkaline pH, which is the range for most cell culture media. When you add a concentrated, often acidic, stock of this compound to a buffered, neutral pH media, the abrupt pH shift causes the iron to fall out of solution before the citrate can effectively chelate it.

Q2: What is the ideal pH for dissolving and storing a this compound stock solution?

A2: this compound stock solutions should be prepared and maintained at an acidic pH, typically between 2.0 and 4.0. The acidic environment keeps the ferric ions soluble and available for chelation by the citrate. A 1% solution of this compound will naturally have a pH of approximately 3.0.[1]

Q3: Can I autoclave my media after adding this compound?

A3: It is generally not recommended. High temperatures can destabilize the iron-citrate complex, leading to the precipitation of iron oxides or hydroxides. It is best practice to prepare a concentrated stock of this compound, filter sterilize it through a 0.22 µm filter, and add it aseptically to the autoclaved and cooled basal medium.

Q4: Is there an optimal ratio of citrate to iron that I should be using?

A4: Yes, the molar ratio of citrate to iron is critical for maintaining solubility. An excess of citrate is highly beneficial.[2][3] At a 1:1 iron-to-citrate molar ratio, there is a higher tendency for the formation of polynuclear iron complexes, which can be less stable and prone to precipitation.[2][3][4] When citrate is in excess, it favors the formation of more stable, mononuclear dicitrate complexes ([Fe(Cit)₂]⁵⁻), which remain soluble over a wider pH range.[3] A common starting point is a 1:2 or higher molar ratio of iron to citrate.

Q5: My media looks fine initially but develops a precipitate after a few days in the incubator. What could be the cause?

A5: This delayed precipitation can be due to several factors:

  • Gradual pH Shift: Cellular metabolism can cause the pH of the culture medium to drift upwards. As the pH increases, the iron-citrate complex can become less stable, leading to precipitation.

  • Phosphate Interaction: Media components, particularly phosphate, can slowly compete with citrate for the iron, forming insoluble ferric phosphate over time.

  • Evaporation: If not properly sealed, evaporation from the culture vessel can concentrate the media components, including iron and salts, exceeding their solubility limits.[5]

II. In-Depth Troubleshooting Guides

This section provides a more detailed, causal analysis of precipitation issues and offers step-by-step solutions.

Issue 1: Immediate Precipitation During Media Preparation

Causality: The root cause is the low solubility of ferric hydroxide (Fe(OH)₃) and ferric phosphate (FePO₄) at the near-neutral pH of most culture media. The kinetics of precipitation are often faster than the kinetics of chelation, especially if the mixing is not rapid and uniform.

Troubleshooting Workflow:

G step1 step1 pathA pathA step1->pathA actionA1 actionA1 pathA->actionA1 actionA2 actionA2 pathA->actionA2 step2 step2 pathB pathB step2->pathB pathC pathC step2->pathC actionB1 actionB1 pathB->actionB1 actionB2 actionB2 pathB->actionB2 actionC1 actionC1 pathC->actionC1 actionC2 actionC2 pathC->actionC2 end_goal end_goal actionA2->end_goal actionB2->end_goal actionC2->end_goal

Preventative Protocols:

  • Separate Component Addition: In serum-free media, never add iron salts at the same time as phosphate or carbonate salts. Allow all other components to dissolve completely before introducing the iron solution.

  • Use of a Stronger Chelator: If precipitation persists, especially in phosphate-rich media, consider using a stronger chelating agent like ethylenediaminetetraacetic acid (EDTA) in combination with citrate. However, be aware that EDTA can also chelate other essential divalent cations like Ca²⁺ and Mg²⁺, so the concentration must be carefully optimized.[6]

Issue 2: Delayed Precipitation During Incubation or Storage

Causality: This issue points to a slow destabilization of the iron-citrate complex. The primary culprits are interactions with other media components, particularly divalent cations and phosphate, or a gradual increase in media pH due to cellular activity.

Troubleshooting and Mitigation Strategies:

  • pH Buffering: Ensure your medium has a robust buffering system (e.g., HEPES, MOPS) to resist pH changes caused by cell metabolism.

  • Component Interaction Analysis:

    • Phosphate: High phosphate concentrations are a known cause of iron precipitation. If your protocol allows, consider reducing the phosphate concentration or using an alternative iron source less susceptible to phosphate interaction.

    • Divalent Cations (Ca²⁺, Mg²⁺): These ions can sometimes form complexes with citrate, reducing its availability to chelate iron, although this is less common than the phosphate issue.[7]

  • Storage Conditions: Store prepared media at 2-8°C and protected from light. Light can induce photoreduction of Fe³⁺ to Fe²⁺, which can alter the chelation chemistry and potentially lead to oxidative stress in the culture. Avoid repeated freeze-thaw cycles which can destabilize media components.[5]

III. Key Experimental Protocols

Protocol 1: Preparation of a Stable 200X this compound Stock Solution

This protocol is designed to create a stable, filter-sterilizable iron source by ensuring an excess of the chelating agent, citric acid.

Methodology:

  • Prepare Citric Acid Solution: In 80 mL of high-purity, deionized water, dissolve 0.74 g of Citric Acid (anhydrous, M.W. 192.12 g/mol ). This creates an acidic environment to aid in the dissolution of the this compound.

  • Dissolve this compound: While stirring the citric acid solution, slowly add 0.55 g of this compound (FeC₆H₅O₇, M.W. 244.94 g/mol ). Gentle heating (to no more than 60°C) can be used to facilitate dissolution, as this compound is more readily soluble in hot water.[8][9]

  • pH Check and Adjustment: After the this compound has completely dissolved, allow the solution to cool to room temperature. Check the pH; it should be in the range of 2.5-3.5. If the pH is higher, it can be carefully lowered by adding a small amount of a 1M citric acid solution.

  • Final Volume Adjustment: Bring the total volume to 100 mL with deionized water. The solution will be a clear, dark orange or red-brown color.

  • Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store the stock solution in a sterile, light-protected container at 2-8°C. This stock is stable for several months.

Data Summary Table:

ComponentM.W. ( g/mol )Amount for 100 mLMolar Amount (mmol)Molar Ratio
This compound244.940.55 g2.251
Citric Acid192.120.74 g3.851.7

Note: This results in a significant molar excess of total citrate species to iron, promoting stable chelation.

Protocol 2: Alternatives to this compound

If precipitation remains a persistent issue, consider these alternative iron sources.

  • Ferric Ammonium Citrate: This is a double salt that is often more soluble and stable at neutral pH than this compound alone. It is a common component in established media formulations like BG-11.[10]

  • Iron Chelate with EDTA: A combination of ferrous sulfate (FeSO₄·7H₂O) and disodium EDTA (Na₂EDTA) is a very common and stable iron source. The EDTA forms a very strong chelate with the iron. A typical stock solution involves equimolar amounts of both components.[6]

  • Transferrin: For serum-free media, especially for sensitive cell lines, transferrin is the natural, biological iron carrier. It binds iron and delivers it to cells via receptor-mediated endocytosis, which avoids issues of iron toxicity and precipitation. Recombinant transferrin is available to maintain an animal-free culture system.[11]

IV. Mechanistic Insights: The Chemistry of Iron Chelation

Understanding the underlying coordination chemistry is key to mastering iron supplementation.

The Role of Citrate: Citric acid is a tricarboxylic acid with a hydroxyl group. It can donate multiple electrons to form a stable, ring-like structure around the ferric (Fe³⁺) ion, a process known as chelation. This complex sequesters the iron ion, preventing it from reacting with hydroxide or phosphate ions and precipitating.

Equilibrium Dynamics: The stability of the iron-citrate complex is dependent on pH and the molar ratio of the components.

G cluster_0 Low pH / Citrate Excess cluster_1 High pH / Citrate Limitation Fe3_soluble Soluble Fe³⁺ Stable_Complex Stable, Soluble Mononuclear Complex [Fe(Cit)₂]⁵⁻ Fe3_soluble->Stable_Complex Chelation Favored Citrate_excess Excess Citrate Citrate_excess->Stable_Complex Fe3_insoluble Fe³⁺ Stable_Complex->Fe3_insoluble pH Increase or Phosphate Competition Precipitate Insoluble Precipitate (Fe(OH)₃, FePO₄) Fe3_insoluble->Precipitate Precipitation Favored OH_ions OH⁻, PO₄³⁻ (from media) OH_ions->Precipitate

This diagram illustrates that at low pH and with sufficient citrate, the equilibrium favors the formation of a stable, soluble iron-citrate complex. As the pH rises or competing ions like phosphate are introduced, the equilibrium can shift, releasing Fe³⁺ ions that then precipitate.

V. References

  • Chen, C., Banta, S. (2014). Addition of citrate to Acidithiobacillus ferrooxidans cultures enables precipitate-free growth at elevated pH and reduces ferric inhibition. Biotechnology and Bioengineering, 111(10), 1934-42. [Link]

  • Wikipedia. (n.d.). Iron(III) citrate. [Link]

  • Justia Patents. (2021). Process for the preparation of this compound. [Link]

  • ResearchGate. (2019). How can the preparation of this compound for agricultural medium suitable for the growth of microalgae?[Link]

  • Oates, P. S., et al. (1998). This compound uptake by cultured rat hepatocytes is inhibited in the presence of transferrin. Journal of Gastroenterology and Hepatology, 13(7), 727-34. [Link]

  • Google Patents. (n.d.). Pharmaceutical-grade this compound.

  • Li, H., Su, J. (2018). Synthesis of this compound Complexes as Potential Draw Solutes for Forward Osmosis. ScienceForecast Publications. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Vértes, A., et al. (2023). Revealing the nuclearity of iron citrate complexes at biologically relevant conditions. Biometals, 37(1), 1. [Link]

  • Basle, A., et al. (2020). Enhancement of growth media for extreme iron limitation in Escherichia coli. Access Microbiology, 2(11), acmi000161. [Link]

  • ResearchGate. (2017). How to prevent precipitation of iron oxide coated with citrate in buffer or DMEM media?[Link]

  • Mlakar, M., et al. (2012). Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies. Analytica Chimica Acta, 746, 73-81. [Link]

  • Silva, A. M., et al. (2009). Iron(iii) citrate speciation in aqueous solution. Dalton Transactions, (40), 8616-25. [Link]

  • Dr. Paul Lohmann. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). Iron chelate culture medium additive.

  • The Cell Culture Dish. (2012). Transferrin – Nature’s solution for iron replacement in serum-free culture. [Link]

  • Phyto-Source. (n.d.). This compound Stock Solution for Chu Recipe. [Link]

  • ResearchGate. (2017). Avoiding precipitation in metal solution for culture medium. [Link]

  • De Fossard, R. A. (1980). Chelated Iron in Culture Media. Annals of Botany, 46(2), 221-223. [Link]

  • Cleveland Clinic. (2023). 52 Foods High In Iron. [Link]

  • Hider, R. C., & Kong, X. (2010). Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases. Medicinal Research Reviews, 30(4), 672-710. [Link]

  • Google Patents. (n.d.). Process for the preparation of pharmaceutical grade this compound.

  • Medichem, S.A. (2018). Response to the Citizen Petition: this compound. [Link]

Sources

Technical Support Hub: Oxidative Stress Management in Ferric Citrate Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Reducing Oxidative Stress Markers & Troubleshooting Iron Artifacts Lead Scientist: Senior Application Specialist

Executive Summary: The Iron Paradox

Ferric Citrate (FC) presents a unique dual challenge in experimental pharmacology. Biologically, it is a therapeutic phosphate binder and iron source; however, in experimental settings, unchelated iron drives the Fenton Reaction , generating hydroxyl radicals (


) that cause massive, often artifactual, oxidative stress.

This guide addresses two distinct goals:

  • Biological Reduction: Lowering actual cellular oxidative stress using antioxidants and chelators.

  • Methodological Reduction: Eliminating "false positive" oxidative markers caused by iron interference during assay processing.

Phase 1: Reagent Preparation & Stability

Preventing physical stress and precipitation-induced toxicity.

Q: My this compound precipitates at neutral pH. Is this causing the spike in ROS? A: Yes. Precipitated iron crystals cause physical shear stress to cell membranes, inducing a "false" oxidative burst unrelated to biochemical iron loading.

The Stability Protocol: this compound is highly sensitive to the Citrate:Iron molar ratio. At a 1:1 ratio, it is prone to polymerization at physiological pH (7.4).

  • Ratio Adjustment: Ensure your solution maintains a molar ratio of Citrate:Iron > 1:1 (optimally 1.05:1 or 1.1:1). The excess citrate acts as a buffering ligand, preventing the formation of insoluble ferric hydroxide polymers.

  • Solubilization Method:

    • Dissolve this compound in hot water (

      
      ) rather than cold.
      
    • If using Ferric Chloride + Sodium Citrate: Mix at acidic pH (<3.0) first, then slowly raise to pH 7.4 using NaOH while stirring vigorously to trap iron in the citrate cage before hydroxides form.

  • Filtration: Always filter-sterilize (0.22 µm) immediately before use. If the filter clogs, your iron has already polymerized and will kill your cells via physical stress.

Phase 2: In Vitro Optimization

Controlling the Fenton Reaction in Cell Culture.

Q: My cells die immediately upon FC treatment. How do I titrate for "manageable" stress? A: You are likely exceeding the Transferrin Saturation Point . Once serum transferrin is saturated, "Non-Transferrin Bound Iron" (NTBI) accumulates, which is catalytically active and highly toxic.

Optimization Workflow:

  • Serum Check: Standard FBS contains transferrin. If you use low-serum media (1-2%), the buffering capacity is low. Increase FBS to 10% or supplement with Apotransferrin (2-4 mg/mL) to sequester labile iron.

  • Dosing Strategy:

    • Low Stress (Physiological): 10–50 µM Fe.

    • High Stress (Toxicology): 100–500 µM Fe.

    • Note: Doses >200 µM in low-serum media often induce rapid ferroptosis rather than gradual oxidative stress.

Visualizing the Mechanism: The following diagram illustrates how this compound feeds into the Fenton Reaction and where you can intervene.

FentonMechanism FC This compound (Extracellular) Import TfR1 Import FC->Import Pool Labile Iron Pool (Fe2+) Import->Pool Reduction Fenton Fenton Reaction (Fe2+ + H2O2 -> Fe3+ + OH*) Pool->Fenton ROS Hydroxyl Radical (OH*) Fenton->ROS Damage Lipid Peroxidation (MDA / 4-HNE) ROS->Damage Chelator Intervention: Deferiprone/DFO Chelator->Pool Sequesters Iron Antiox Intervention: NAC / GSH Antiox->ROS Scavenges

Caption: Pathway of this compound-induced oxidative stress. Interventions in green represent points to reduce biological markers.

Phase 3: Assay Interference (The "False Positive" Killer)

CRITICAL SECTION: Most "high" markers in iron experiments are artifacts.

Q: My TBARS/MDA levels are off the charts, but the cells look fine. Why? A: This is the Ex Vivo Fenton Effect . When you lyse cells, you release iron and lipid hydroperoxides together. If you heat this mixture (standard TBARS protocol requires


), the iron in the lysate catalyzes further oxidation during the assay, generating new MDA that wasn't there in the living cells.

The "Iron-Block" Protocol for TBARS/MDA: You must modify the standard assay to freeze the oxidation state at the moment of lysis.

StepStandard ProtocolRequired Modification for Iron Studies Reasoning
Lysis Buffer RIPA or PBSRIPA + BHT (0.01%) BHT (Butylated hydroxytoluene) stops lipid chain reactions immediately.
Chelation NoneAdd EDTA (1-2 mM) or DTPA Chelates free iron released during lysis, preventing it from reacting during heating.
Heating

for 60 min
Add Chelator BEFORE heating If you add chelator after heating, the damage is already done.
Readout 532 nm532 nm (minus 600 nm baseline)Iron complexes can cause turbidity; baseline subtraction is mandatory.
Phase 4: Troubleshooting & FAQs

Q: I am using DCFDA to measure ROS, but the signal is unstable. A: Ferric iron can directly oxidize DCFH to DCF without ROS intermediates, leading to false positives.

  • Solution: Use MitoSOX (superoxide specific) or CellROX reagents, which are less sensitive to direct iron oxidation than DCFDA. Alternatively, include a control group treated with an iron chelator (Deferoxamine) to subtract the iron-dependent background.

Q: How do I prove the stress is oxidative and not just toxicity? A: You must demonstrate "Rescue."

  • Treat Group A with this compound.

  • Treat Group B with this compound + N-Acetylcysteine (NAC, 5mM) or Trolox .

  • If Group B does not show significantly reduced markers compared to Group A, your mechanism is likely non-oxidative (e.g., osmotic stress or direct calcium dysregulation).

Troubleshooting Decision Tree:

Troubleshooting Start High Oxidative Stress Markers Check1 Are cells dying rapidly (<6 hours)? Start->Check1 Check2 Is the control group (No Iron) also high? Check1->Check2 No Action1 Artifact: Iron Precipitation. Check pH & Citrate Ratio. Check1->Action1 Yes Action2 Artifact: Assay Interference. Add BHT/EDTA to Lysis Buffer. Check2->Action2 Yes Action3 True Biological Stress. Test Rescue with NAC/Trolox. Check2->Action3 No

Caption: Decision matrix for distinguishing between artifacts and true oxidative stress in this compound experiments.

References
  • Gutteridge, J. M. (1990). Superoxide-dependent formation of hydroxyl radicals from ferric-citrate and hydrogen peroxide: detection of hydroxyl radicals using degradation of DNA. FEBS Letters.

  • Draper, H. H., et al. (1993). Malondialdehyde determination as index of lipid peroxidation.[1][2][3] Methods in Enzymology.

  • Kruszewski, M. (2003). Labile iron pool: the main determinant of cellular response to oxidative stress. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.

  • Halliwell, B. (2014). Cell culture, oxidative stress, and antioxidants: avoiding pitfalls. Biomedical Journal.

  • Jomova, K., & Valko, M. (2011). Advances in metal-induced oxidative stress and human disease. Toxicology.

Sources

Technical Support Center: High-Purity Ferric Citrate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Purity of Laboratory-Synthesized Ferric Citrate (API Grade) Audience: Pharmaceutical Researchers, Process Chemists, and formulation Scientists Status: Active | Level: L3 (Senior Technical Support)

Introduction: The Coordination Challenge

Welcome to the technical support hub for this compound (Iron(III) Citrate). If you are accessing this guide, you are likely encountering the "Purity Paradox" common to iron coordination chemistry: solubility vs. stability.

Synthesizing pharmaceutical-grade this compound (e.g., for phosphate binding applications like Auryxia® generics) is not merely mixing iron and citric acid.[1][2] It is a battle against the formation of refractory iron oxide/hydroxide species and the entrapment of inorganic counter-ions (chlorides, sulfates) within the coordination polymer network.

This guide moves beyond basic textbook recipes. It focuses on the causality of impurity formation and provides self-validating protocols to ensure your synthesized material meets stringent purity standards (low chloride, defined surface area, correct polymer state).

Part 1: Synthesis Optimization (The Prevention Phase)

Core Protocol: The Hydroxide Gel Route (Optimized)

Most laboratory synthesis failures stem from attempting to mix ferric chloride directly with citrate salts, leading to undefined mixtures. The industry-standard "Gel Route" allows for the removal of inorganic anions before complexation.

Technical Workflow Diagram

FerricCitrateSynthesis FeCl3 FeCl3·6H2O (Starting Material) FeOH3 Fe(OH)3 Gel (Critical Intermediate) FeCl3->FeOH3 Hydrolysis Base NaOH / Na2CO3 (Precipitating Agent) Base->FeOH3 Wash Washing Cycles (Removal of Cl-) FeOH3->Wash Validation AgNO3 Spot Test (Self-Validation Step) Wash->Validation Validation->Wash Positive (Cl- detected) CitricAdd Citric Acid Addition (Solid, Excess) Validation->CitricAdd Negative (Clean) Digestion Thermal Digestion (80-90°C, 1-2h) CitricAdd->Digestion Complexation Precipitation Ethanol Precipitation (Antisolvent) Digestion->Precipitation FinalProduct High-Purity This compound Precipitation->FinalProduct

Figure 1: Optimized synthesis workflow emphasizing the critical washing validation step to prevent chloride entrapment.

Troubleshooting Guide: Synthesis

Q: Why does my final product have high chloride content (>0.05%) despite multiple washes? A: You are likely washing a "aged" gel.

  • The Science: Freshly precipitated Ferric Hydroxide (

    
    ) is an amorphous gel with high surface area. If allowed to sit (age) or dry, it undergoes olation and oxolation, forming crystalline oxide networks that trap chloride ions inside the lattice. These trapped ions are inaccessible to surface washing.
    
  • The Fix: Perform the washing steps immediately after precipitation. Do not let the filter cake dry or sit overnight. Use a high-shear mixer during the water resuspension steps to break up aggregates.

Q: The reaction mixture turned into a dark brown sludge that won't filter. What happened? A: The pH during complexation was too high.

  • The Science: this compound complexation is pH-dependent.[3][4][5] At neutral to basic pH, iron tends to form polynuclear oxo-bridged clusters (rust-like) rather than discrete citrate complexes.

  • The Fix: Ensure the pH during the citric acid addition is acidic (pH < 3.0). The dissolution of the

    
     gel by citric acid should happen in a low-pH environment. Only adjust the pH (if required for a specific salt form) after the clear dark-green/brown solution of the monomeric/oligomeric complex has formed.
    

Q: Can I use Ferric Acetylacetonate instead of Ferric Chloride? A: Yes, and it is recommended for ultra-high purity.

  • The Insight: Using Ferric Acetylacetonate (

    
    ) eliminates the introduction of chloride or sulfate ions entirely. The by-product is acetylacetone, which is easily removed during the ethanol wash or drying steps. This method (cited in EP 4055000 B1) is superior for applications requiring <10 ppm inorganic impurities.
    

Part 2: Purification & Post-Processing (The Correction Phase)

Protocol: The "Ethanol Crash" & Dialysis

Once the complex is formed, simple evaporation often yields a sticky glass. Controlled precipitation is required to obtain a handleable powder.

  • Concentration: Reduce reaction volume by 50% using a rotary evaporator (Max temp 50°C).

  • Antisolvent Addition: Add the concentrate dropwise into 5 volumes of cold Ethanol (96%) or Acetone under vigorous stirring.

  • Reprocess: If the precipitate is gummy, redissolve in minimal water and repeat the precipitation.

Troubleshooting Guide: Purification

Q: My product is hygroscopic and turns into a liquid upon exposure to air. A: This indicates incomplete polymerization or excess free citric acid.

  • The Science: Pharmaceutical-grade this compound is typically a coordination polymer with a specific degree of hydration.[1] Excess free citric acid acts as a hygroscopic agent.

  • The Fix:

    • Dialysis: Place your aqueous this compound solution in a dialysis bag (500-1000 Da cutoff) against ultrapure water for 24 hours. This removes free citric acid and unreacted salts while retaining the iron complex.

    • Lyophilization: Instead of heat drying, freeze-dry the dialyzed solution. This preserves the amorphous structure and prevents thermal degradation.

Q: How do I remove trace heavy metals (Pb, As)? A: Chelation selectivity is your enemy here; citrate binds many metals.

  • The Fix: Use Chelex-100 resin (sodium form) on the starting

    
     solution, NOT the final product. Once the iron is complexed with citrate, it is difficult to selectively remove other metals. Purify your reagents upstream.
    

Part 3: Analytical Validation (The Verification Phase)

Self-Validating System: The Silver Nitrate Check

Never proceed to drying/formulation without this pass/fail check.

  • Take 1 mL of your final wash filtrate (from the

    
     step).
    
  • Acidify with 3 drops of Nitric Acid (

    
    ).
    
  • Add 3 drops of 0.1M Silver Nitrate (

    
    ).
    
  • Result:

    • Clear: Pass. Chloride is effectively removed.

    • Turbid/White Precipitate: Fail. STOP. Resume washing. Proceeding will result in a contaminated batch.

Data Table: Specifications for Pharmaceutical Grade this compound

Target specifications based on USP/EP monographs and high-purity patent claims.

ParameterSpecificationMethodCriticality
Appearance Red-brown to garnet scales/powderVisualLow
Iron Content (Fe) 18.0% – 20.0% (anhydrous basis)Iodometric TitrationHigh
Chloride (Cl) < 0.05%Turbidimetry / AgNO3Critical
Sulfate (SO4) < 0.15%BaCl2 PrecipitateMedium
Free Citrate Not Detected (Qualitative)HPLC / Dialysis checkHigh
pH (1% w/v) 2.5 – 4.0PotentiometricHigh
Limit of Arsenic < 3 ppmICP-MSCritical
Decision Tree: Impurity Identification

ImpurityTree Start Impurity Issue Detected CheckCl Is it Chloride/Sulfate? Start->CheckCl CheckSol Is it Solubility/Gelling? Start->CheckSol ClYes Cause: Incomplete Gel Wash CheckCl->ClYes SolYes Cause: Polymerization/Aging CheckSol->SolYes ClAction Action: Redissolve in Base, Reform Gel, Wash Aggressively ClYes->ClAction SolAction Action: Adjust pH < 2.5, Heat to Depolymerize SolYes->SolAction

Figure 2: Troubleshooting logic for common impurity and physical state issues.

References

  • European Patent Office. (2022).[2] Process for the preparation of a high-purity ferric (III) citrate (EP 4055000 B1). [Link]

  • Google Patents. (2016). This compound with high iron content and preparation method therefor (CN105985232A). [2]

  • Justia Patents. (2005). Pharmaceutical-grade this compound (US 6,903,235 B2). [Link]

  • National Institutes of Health (PMC). (2023). Revealing the nuclearity of iron citrate complexes at biologically relevant conditions. [Link]

  • American Elements. this compound Technical Specifications. [Link][6]

Sources

strategies to increase ferric citrate bioavailability in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Ferric Citrate Bioavailability Ticket ID: FC-BIO-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Bioavailability Paradox

Welcome to the technical support center. You are likely here because this compound (FC) is presenting a bioavailability challenge in your rodent models.

The Core Problem: While citrate chelation improves solubility compared to inorganic ferric salts, FC absorption is not passive. It is strictly regulated by the hepcidin-ferroportin axis and requires reduction from


 to 

for uptake via the Divalent Metal Transporter 1 (DMT1).

This guide abandons generic advice. Below are the specific, field-tested protocols to manipulate the chemical and physiological variables that govern FC uptake.

Module 1: Formulation Chemistry (The "Input" Phase)

User Issue: "My this compound solution precipitates at neutral pH, or I see high variability between batches."

Diagnosis: Incorrect pH adjustment or molar instability. Ferric iron is prone to hydrolysis, forming insoluble ferric hydroxide aggregates if the pH is raised too quickly or with the wrong base.

Protocol A: The "Ammonia Stabilization" Method

Do not use Sodium Hydroxide (NaOH) to adjust pH for this compound. NaOH creates localized regions of high alkalinity, causing irreversible precipitation of ferric hydroxide before the citrate complex stabilizes.

Step-by-Step Formulation:

  • Molar Ratio: Ensure a Citrate:Iron molar ratio of at least 1:1 , but preferably 1.1:1 or 1.2:1 . The slight excess citrate prevents polymerization.

  • Dissolution: Dissolve this compound in deionized water at room temperature. The solution will be acidic (approx. pH 2.0–3.0).

  • Adjustment: Add Aqueous Ammonia (NH₄OH) dropwise under vigorous stirring.

    • Why? Ammonia provides a gentler pH shift and the ammonium ion interferes less with the citrate complex stability than sodium ions in this specific context.

  • Target pH: Stop exactly at pH 6.5 – 7.0 . Going higher increases the risk of polymerization.

  • Filtration: Sterile filter (0.22 µm). If the filter clogs immediately, your complex has aggregated—discard and restart with a higher citrate ratio.

Data Table 1: Solubility Profiles

ParameterFerric Chloride (

)
This compound (Standard)This compound (Optimized)
pH Stability Precipitates > pH 3.0Precipitates > pH 6.0 (if unbuffered)Stable up to pH 7.4
Ligand State Free ion / HydroxideMono/Dicitrate complexesAmmonium-stabilized complex
Bioavailability Low (requires gastric acid)ModerateHigh (gastric-independent)

Module 2: Physiological Modulation (The "Environment" Phase)[1]

User Issue: "The formulation is soluble, but serum iron levels in the animals remain low."

Diagnosis: The limiting factor is likely the reduction step (


) or the Hepcidin Block .
Protocol B: The Ascorbate "Reduction Boost"

Ferric iron must be reduced to ferrous iron by duodenal cytochrome b (Dcytb) to enter the enterocyte via DMT1. In animal models, endogenous Dcytb activity can be the rate-limiting step.

The Fix: Co-administration of Ascorbic Acid (Vitamin C).

  • Mechanism: Ascorbate acts as a reducing agent and forms a soluble chelate at acidic pH that remains soluble in the alkaline duodenum.[1]

  • Dosing Ratio: Administer Ascorbic Acid at a 5:1 to 10:1 molar ratio (Ascorbate:Iron).

  • Implementation:

    • Gavage: Mix ascorbate fresh (it oxidizes rapidly). Add to the FC solution immediately before dosing.

    • Diet: If using dietary admixture, use stabilized forms of Vitamin C (e.g., L-ascorbyl-2-polyphosphate) to prevent oxidation in the feed.

Protocol C: Circadian Dosing Strategy (The Hepcidin Hack)

Hepcidin binds to Ferroportin, degrading it and blocking iron exit from the gut.[2] Hepcidin expression follows a circadian rhythm.

  • The Science: In nocturnal rodents (mice/rats), hepcidin mRNA expression is typically highest during the light phase (rest) and lowest during the dark phase (active).

  • The Mistake: Dosing animals at 9:00 AM (light phase) when hepcidin is peaking blocks absorption.

  • The Fix:

    • Reverse Light Cycle: House animals in a reverse light cycle room (Dark: 10:00 AM – 10:00 PM).

    • Dose at "Dawn": Administer the drug at the beginning of their active phase (the start of the dark cycle). This aligns the drug bolus with the physiological nadir (low point) of hepcidin.

Module 3: Advanced Delivery (The "Refractory" Phase)

User Issue: "Standard gavage is still inconsistent. I need higher tissue loading."

Diagnosis: Paracellular transport is negligible.[3] You need to bypass the standard transporter saturation.

Protocol D: Liposomal Encapsulation (FAC-LIP)

Encapsulating this compound in liposomes allows the iron to be taken up via endocytosis (M-cells or enterocytes), bypassing the Dcytb/DMT1 bottleneck.

Preparation Summary (Thin Film Hydration):

  • Lipids: Soy lecithin and cholesterol (Ratio 4:1).

  • Solvent: Dissolve in chloroform/ethanol. Evaporate to form a thin film.

  • Hydration: Hydrate the film with your Optimized this compound solution (from Module 1).

  • Sizing: Sonicate or extrude to achieve <200 nm particle size.

  • Outcome: Studies show this increases relative bioavailability significantly compared to free solution and reduces liver toxicity.

Visualizing the Mechanism

The following diagram illustrates the critical checkpoints where your intervention matters.

IronAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation FC This compound (Fe3+) Fe2 Ferrous Iron (Fe2+) FC->Fe2 Reduction via Dcytb + Ascorbate Asc Ascorbic Acid (Reducer) Asc->FC DMT1 DMT1 Transporter Fe2->DMT1 Uptake Ferritin Ferritin (Storage) DMT1->Ferritin Storage FPN Ferroportin (Exporter) DMT1->FPN Transport Tf Transferrin Bound Iron FPN->Tf Release Hepc Hepcidin (Blocker) Hepc->FPN Degradation (Inhibition)

Caption: Critical Control Points: 1. Reduction of Fe3+ to Fe2+ (Enhanced by Ascorbate). 2. Ferroportin Export (Inhibited by Hepcidin).[2]

Troubleshooting Flowchart

Use this logic tree to diagnose experimental failure.

Troubleshooting Start Low Bioavailability Observed CheckSol Is the dosing solution clear at pH 7.0? Start->CheckSol CheckHep Is the animal inflamed or fed? CheckSol->CheckHep Yes Action1 Adjust pH with Ammonia Increase Citrate Ratio CheckSol->Action1 No CheckRed Are you using a reducing agent? CheckHep->CheckRed No Action2 Dose in Dark Phase Fast animals 4h prior CheckHep->Action2 Yes (High Hepcidin) Action3 Add Ascorbic Acid (5:1 Molar Ratio) CheckRed->Action3 No Action4 Switch to Liposomal Formulation CheckRed->Action4 Yes (Still Low)

Caption: Decision matrix for isolating chemical vs. physiological barriers to absorption.

References

  • Hanudel, M., et al. (2022). "Enteral this compound absorption is dependent on the iron transport protein ferroportin."[3] Kidney International, 101(4), 711-719.[3] Link

    • Significance: Establishes that FC does not bypass the hepcidin block via paracellular routes; physiological regul
  • Luo, X., et al. (2021). "Enhanced oral bioavailability and tissue distribution of this compound through liposomal encapsulation." Journal of Liposome Research. Link

    • Significance: Provides the basis for Protocol D (Liposomes) as a superior delivery method.
  • Silva, A.M., et al. (2009). "Iron(III) citrate speciation in aqueous solution." Dalton Transactions, (40), 8616-8625. Link

    • Significance: Defines the chemistry of citrate complexes and the importance of pH/molar r
  • Teucher, B., et al. (2004). "Enhancers of iron absorption: ascorbic acid and other organic acids." International Journal for Vitamin and Nutrition Research, 74(6), 403-419. Link

    • Significance: Validates the mechanistic necessity of ascorb

Sources

Validation & Comparative

A Comparative Guide for Researchers and Drug Development Professionals: Ferric Citrate vs. Sevelamer Carbonate in the Management of Hyperphosphatemia in Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of two leading phosphate binders, ferric citrate and sevelamer carbonate, for the management of hyperphosphatemia in patients with chronic kidney disease (CKD). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on efficacy, safety, and mechanistic attributes to inform future research and development in nephrology therapeutics.

The Clinical Challenge: Hyperphosphatemia in Chronic Kidney Disease

Hyperphosphatemia, an abnormally high level of serum phosphate, is a common and serious complication of chronic kidney disease (CKD). As kidney function declines, the ability to excrete dietary phosphorus is impaired, leading to its accumulation in the bloodstream. This mineral imbalance is a central driver in the pathophysiology of CKD-Mineral and Bone Disorder (CKD-MBD), a systemic disorder linked to vascular calcification, bone disease, and significantly increased cardiovascular morbidity and mortality.[1][2] The management of hyperphosphatemia is, therefore, a cornerstone of therapy for patients with advanced CKD, particularly those on dialysis. Phosphate binders, which limit the gastrointestinal absorption of dietary phosphate, are the primary pharmacological intervention. This guide focuses on a comparative analysis of two widely used non-calcium-based phosphate binders: this compound and sevelamer carbonate.

Mechanisms of Action: A Tale of Two Binders

While both this compound and sevelamer carbonate effectively reduce serum phosphorus levels, their mechanisms of action and ancillary effects differ significantly, a crucial consideration in drug development and patient management.

This compound: An Iron-Based Phosphate Binder

This compound is an iron-based phosphate binder that dissociates in the gastrointestinal tract to release ferric iron.[3] The ferric iron then binds to dietary phosphate, forming insoluble ferric phosphate, which is subsequently excreted in the feces.[3][4] This prevents the absorption of dietary phosphate into the bloodstream.[4] A key characteristic of this compound is the partial absorption of iron from the citrate chelate, which can contribute to systemic iron stores.[5] This dual action of phosphate binding and iron supplementation is a distinguishing feature of this compound.

Dietary_Phosphate Dietary Phosphate Insoluble_Ferric_Phosphate Insoluble Ferric Phosphate Dietary_Phosphate->Insoluble_Ferric_Phosphate Ferric_Citrate Oral this compound Ferric_Iron Ferric Iron (Fe³⁺) Ferric_Citrate->Ferric_Iron Dissociation Ferric_Iron->Insoluble_Ferric_Phosphate Binding Systemic_Iron_Stores Increased Systemic Iron Stores Ferric_Iron->Systemic_Iron_Stores Fecal_Excretion Fecal_Excretion Insoluble_Ferric_Phosphate->Fecal_Excretion Excretion Reduced_Serum_Phosphate Reduced Serum Phosphate

Caption: Mechanism of action of this compound.

Sevelamer Carbonate: A Non-Absorbed Polymer

Sevelamer carbonate is a non-absorbed, calcium-free, and metal-free polymer.[1] It functions as an anion exchange resin that binds dietary phosphate within the gastrointestinal tract through ionic and hydrogen bonding.[6] The polymer itself is not absorbed into the bloodstream and is excreted in the feces along with the bound phosphate.[7] Sevelamer carbonate's mechanism is purely intraluminal, with no systemic absorption of the active moiety.[1] An important secondary effect of sevelamer is its ability to bind bile acids, which can lead to a reduction in serum cholesterol levels.[5][6]

Dietary_Phosphate Dietary Phosphate Bound_Complex Sevelamer-Phosphate-Bile Acid Complex Dietary_Phosphate->Bound_Complex Binding Sevelamer_Carbonate Oral Sevelamer Carbonate Sevelamer_Carbonate->Bound_Complex Bile_Acids Bile Acids Bile_Acids->Bound_Complex Fecal_Excretion Fecal_Excretion Bound_Complex->Fecal_Excretion Excretion Reduced_Serum_Phosphate Reduced Serum Phosphate Reduced_Cholesterol Reduced Serum Cholesterol cluster_Screening Screening & Washout cluster_Randomization Randomization cluster_Treatment Treatment Phase (12 weeks) cluster_FollowUp Follow-up & Analysis Screening Patient Screening (Hemodialysis patients with hyperphosphatemia) Washout 2-week Washout Period (Discontinuation of prior phosphate binders) Screening->Washout Randomization Randomization (1:1) Washout->Randomization Ferric_Citrate_Arm This compound Arm (Dose titration based on serum phosphorus) Randomization->Ferric_Citrate_Arm Sevelamer_Carbonate_Arm Sevelamer Carbonate Arm (Dose titration based on serum phosphorus) Randomization->Sevelamer_Carbonate_Arm FollowUp Bi-weekly monitoring of: - Serum phosphorus - Serum calcium - Iron parameters Ferric_Citrate_Arm->FollowUp Sevelamer_Carbonate_Arm->FollowUp Analysis Primary Endpoint: Change in serum phosphorus from baseline Secondary Endpoints: - Proportion of patients achieving target phosphorus - Changes in iron parameters - Safety and tolerability FollowUp->Analysis

Caption: Workflow of a comparative clinical trial.

Detailed Methodology:

  • Patient Population: Adult patients with end-stage renal disease on stable hemodialysis with a serum phosphorus level >1.78 mmol/L.

  • Study Design: A 12-week, multicenter, randomized, open-label, active-controlled trial. [8]3. Washout Period: A 2-week washout period where all previous phosphate binders are discontinued.

  • Randomization: Patients are randomized in a 1:1 ratio to receive either this compound or sevelamer carbonate. [8]5. Treatment and Titration:

    • This compound Group: Initial dose of 1.5 g/day , titrated every 2 weeks to achieve and maintain a target serum phosphorus level of 1.13-1.78 mmol/L.

    • Sevelamer Carbonate Group: Initial dose of 2.4 g/day , titrated every 2 weeks to achieve and maintain the same target serum phosphorus level.

  • Assessments:

    • Serum phosphorus, calcium, and iron parameters (serum iron, ferritin, TSAT, TIBC) are measured at baseline and every 2 weeks.

    • Safety and tolerability are assessed by monitoring adverse events at each visit.

  • Primary Endpoint: The change in serum phosphorus from baseline to the end of the 12-week treatment period.

  • Secondary Endpoints:

    • The proportion of patients achieving the target serum phosphorus range.

    • Changes in iron metabolism indicators.

    • The incidence and severity of adverse events.

Conclusion and Future Directions

Both this compound and sevelamer carbonate are effective and safe options for the management of hyperphosphatemia in patients with CKD. The choice between these two agents should be guided by the individual patient's clinical profile.

  • This compound offers the dual benefit of phosphate control and iron repletion, making it a particularly attractive option for patients with concurrent iron deficiency anemia, potentially reducing the need for intravenous iron and ESAs. [9][10][11]* Sevelamer carbonate is a valuable non-calcium, non-metal-based binder with the added advantage of improving the lipid profile, which may be beneficial for patients with dyslipidemia. [1][5][6] Future research should focus on long-term, head-to-head cardiovascular outcome trials to definitively establish the comparative impact of these two agents on cardiovascular morbidity and mortality in the CKD population. Additionally, studies exploring the cost-effectiveness of each treatment strategy, considering the potential for reduced ESA and iron supplementation with this compound, are warranted.

References

  • Chen, N., et al. (2023). Efficacy and Safety of this compound on Hyperphosphatemia among Chinese Patients with Chronic Kidney Disease Undergoing Hemodialysis: A Phase III Multicenter Randomized Open-Label Active-Drug-Controlled Study. American Journal of Nephrology. [Link]

  • Drugs.com. (n.d.). This compound vs Sevelamer Comparison. [Link]

  • Karger Publishers. (2023). Efficacy and Safety of this compound on Hyperphosphatemia among Chinese Patients with Chronic Kidney Disease Undergoing Hemodialysis: A Phase III Multicenter Randomized Open-Label Active-Drug-Controlled Study. American Journal of Nephrology. [Link]

  • Singh, K. (2022). Comparative Efficacy of this compound and Sevelamer Carbonate in Patients of Non-Dialysis Dependent. Hilaris Publisher. [Link]

  • Karger Publishers. (2024). A Randomized Trial of the Impact of this compound on Erythropoietin and Intravenous Iron Use in Patients Receiving Dialysis. [Link]

  • MDPI. (2023). Sevelamer Use and Mortality in People with Chronic Kidney Disease Stages 4 and 5 Not on Dialysis. [Link]

  • Journal of Parathyroid Disease. (2020). Comparing the effect of sevelamer carbonate versus sevelamer hydrochloride on blood level cholesterol, triglyceride and uric. [Link]

  • American Society of Nephrology. (2016). This compound Reduces Intravenous Iron and Erythropoiesis-Stimulating Agent Use in ESRD. [Link]

  • National Center for Biotechnology Information. (2024). Sevelamer - StatPearls - NCBI Bookshelf. [Link]

  • ClinicalTrials.gov. (2013). A 58-Week Safety and Efficacy Trial of this compound in Patients With ESRD on Dialysis. [Link]

  • National Center for Biotechnology Information. (2022). Long-term safety and efficacy of this compound in phosphate-lowering and iron-repletion effects among patients with on hemodialysis: A multicenter, open-label, Phase IV trial. [Link]

  • National Center for Biotechnology Information. (2023). Meta-analysis of the efficacy and safety of sevelamer as hyperphosphatemia therapy for hemodialysis patients. [Link]

  • ResearchGate. (2015). Reduced use of erythropoiesis-stimulating agents and intravenous iron with this compound: a managed care cost-offset model. [Link]

  • PLOS. (2022). Long-term safety and efficacy of this compound in phosphate-lowering and iron-repletion effects among patients with on hemodialysis: A multicenter, open-label, Phase IV trial. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sevelamer Carbonate?. [Link]

  • National Center for Biotechnology Information. (2022). Long-term safety and efficacy of this compound in phosphate-lowering and iron-repletion effects among patients with on hemodialysis: A multicenter, open-label, Phase IV trial. [Link]

  • Oxford Academic. (1999). Long-term effects of sevelamer hydrochloride on the calcium × phosphate product and lipid profile of haemodialysis patients. [Link]

  • Pfizer. (n.d.). Safety Info - RETACRIT® (epoetin alfa-epbx) Dosing Info. [Link]

  • ResearchGate. (1999). Simultaneous lowering of serum phosphate and LDL-cholesterol by sevelamer hydrochloride (RenaGel) in dialysis patients. [Link]

  • PubMed. (2016). This compound Reduces Intravenous Iron and Erythropoiesis-Stimulating Agent Use in ESRD. [Link]

  • Karger Publishers. (2013). Emerging Effects of Sevelamer in Chronic Kidney Disease. [Link]

  • Amazon S3. (2014). This compound Controls Phosphorus and Delivers Iron in Patients on Dialysis. [Link]

  • ResearchGate. (2022). Long-term safety and efficacy of this compound in phosphate-lowering and iron-repletion effects among patients with on hemodialysis: A multicenter, open-label, Phase IV trial. [Link]

  • National Center for Biotechnology Information. (2009). Sevelamer carbonate in the treatment of hyperphosphatemia in patients with chronic kidney disease on hemodialysis. [Link]

  • Frontiers. (2024). This compound for the treatment of hyperphosphatemia and iron deficiency anaemia in patients with NDD-CKD: a systematic review and meta-analysis. [Link]

  • Frontiers. (2024). This compound for the treatment of hyperphosphatemia and iron deficiency anaemia in patients with NDD-CKD: a systematic review and meta-analysis. [Link]

Sources

Validation of Ferric Citrate Phosphate Binding Using Ion Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Ferric citrate (e.g., Auryxia®) represents a significant advancement in hyperphosphatemia management for CKD patients, functioning as an iron-based phosphate binder. However, its unique chemical composition presents a distinct analytical challenge: Iron Interference.

Traditional colorimetric assays (such as the Molybdenum Blue method) rely on reduction reactions that are susceptible to interference from ferric iron (


) and citrate matrices. This interference often manifests as colloidal precipitation or color suppression, leading to false-negative binding capacity results.

This guide validates Ion Chromatography (IC) with Suppressed Conductivity Detection as the superior alternative. Unlike colorimetry, IC physically separates the analyte (orthophosphate) from the interfering matrix (citrate and iron) prior to detection, offering a self-validating, high-specificity workflow essential for regulatory submissions (FDA/EMA).

Comparative Analysis: Why Shift to IC?

The following table contrasts the three primary methodologies used for phosphate binding quantification.

Table 1: Comparative Performance of Phosphate Quantification Methods

FeatureIon Chromatography (IC) Colorimetry (Molybdenum Blue) ICP-OES
Detection Principle Conductivity (after anion exchange separation)Spectrophotometric (Complex reduction)Optical Emission Spectroscopy (Elemental)
Specificity High. Separates

from Citrate and

.
Low.

interferes with reduction; Citrate masks color.
Medium. Measures Total P; cannot distinguish free

from colloidal bound P.
Matrix Tolerance Excellent. High capacity columns handle citrate overload.Poor. Requires extensive dilution or masking agents.Good , but susceptible to spectral interferences.
Sensitivity (LOD) < 0.05 mg/L~0.1 mg/L (Matrix dependent)~0.01 mg/L
Throughput Moderate (10–15 min/run)High (Batch processing)High
Regulatory Risk Low. Accepted by USP/ICH for ionic impurities.High. Risk of data rejection due to matrix effects.Medium. Requires proof that "Total P" = "Free Phosphate".

Methodological Framework

This protocol integrates the in vitro binding reaction with the analytical finish. The causality of every step is defined to ensure scientific integrity.

Phase A: The In Vitro Binding Reaction

Objective: To simulate physiological binding in the GI tract.

  • Reaction Medium: Prepare simulated gastric fluid (SGF) or intestinal fluid (SIF) spiked with known phosphate concentrations (e.g., 5–20 mM

    
    ).
    
  • Incubation: Add this compound active pharmaceutical ingredient (API) or drug product. Incubate at 37°C with constant agitation.

    • Scientific Causality: Agitation prevents local saturation; 37°C mimics physiological thermodynamics.

  • Equilibration Time: Kinetic studies usually require sampling at T=0, 1, 2, and 4 hours.

Phase B: Sample Preparation (The Critical Control Point)

Objective: To physically separate the bound (solid) phase from the free (liquid) phase.

  • Filtration: Immediately filter the supernatant using a 0.22 µm Polyethersulfone (PES) filter .

    • Why PES? Nylon filters may bind ions non-specifically.

    • Why 0.22 µm? To ensure no colloidal ferric-phosphate particles enter the IC system. If colloidal iron enters, it may dissolve in the high-pH eluent, releasing phosphate inside the column and causing "ghost peaks."

  • Dilution: Dilute the filtrate 1:10 or 1:50 with Deionized Water (18.2 MΩ·cm) .

    • Caution: Do not dilute with acid. Acidification can reverse the binding reaction, releasing bound phosphate and artificially lowering the calculated binding capacity.

Phase C: Ion Chromatography Parameters

Objective: Specific quantification of free orthophosphate.

  • System: High-Pressure Ion Chromatography (HPIC) with Suppressed Conductivity.

  • Column: Hydroxide-selective anion exchange (e.g., Dionex IonPac AS11-HC or equivalent).[1]

    • Reasoning: High capacity is required to resolve trace phosphate from the massive citrate peak.

  • Eluent: Potassium Hydroxide (KOH) gradient (10 mM to 40 mM).

    • Eluent Source: Electrolytically generated (Reagent-Free) is preferred to minimize carbonate contamination.

  • Suppressor: Self-regenerating suppressor in recycle mode.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Injection Volume: 25 µL.

Visualizing the Workflow

The following diagram illustrates the validated workflow, highlighting the critical separation of the "Bound" and "Free" species.

G cluster_0 Phase A: Binding Reaction cluster_1 Phase B: Separation cluster_2 Phase C: IC Analysis Reaction This compound + Phosphate (pH 3.0 - 7.0) Incubation Incubation (37°C, Agitation) Reaction->Incubation Filtration 0.22 µm Filtration (CRITICAL STEP) Incubation->Filtration Precipitate Precipitate (Fe-PO4 Complex) Filtration->Precipitate Retained Filtrate Filtrate (Free PO4 + Citrate) Filtration->Filtrate Passed IC_Inject IC Injection (Anion Exchange) Filtrate->IC_Inject Separation Column Separation (Citrate vs. Phosphate) IC_Inject->Separation Detection Suppressed Conductivity Detection Separation->Detection

Caption: Figure 1: Validated workflow for this compound phosphate binding. The red node indicates the critical filtration control point.

Validation Strategy (ICH Q2 Aligned)

To ensure this method meets regulatory scrutiny (FDA/EMA), validation must follow ICH Q2(R1/R2) guidelines.

Specificity (The "Self-Validating" Pillar)

The hallmark of this method is the resolution (


) between Citrate and Phosphate.
  • Requirement:

    
     between the Citrate peak (usually eluting later due to tri-valency) and the Phosphate peak.
    
  • Interference Check: Inject a blank matrix containing only this compound. Ensure no peak appears at the Phosphate retention time.

Linearity & Range
  • Range: 0.5 mg/L to 50 mg/L (Phosphate as P).

  • Criteria: Coefficient of determination (

    
    ) 
    
    
    
    .[2]
  • Protocol: Prepare at least 5 concentration levels.

Accuracy (Recovery)

Since a "placebo" for binding studies is difficult to formulate (as the API is the binder), accuracy is assessed via Standard Addition to the filtrate.

  • Protocol: Spike the filtrate (post-reaction) with a known amount of phosphate.

  • Criteria: Recovery between 95.0% and 105.0%.

Robustness (Eluent pH Sensitivity)
  • Factor: Small variations in hydroxide concentration (±5%).

  • Impact: Phosphate is a polyprotic acid (

    
    , 
    
    
    
    ). In hydroxide eluents, it exists as
    
    
    or
    
    
    .
  • Control: Use an electrolytic eluent generator to ensure precise concentration, eliminating manual preparation errors.

References

  • U.S. Food and Drug Administration (FDA). Bioequivalence Recommendations for this compound. (Revised Aug 2021).[3] Available at: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[4][5][6] (2005).[5][7] Available at: [Link]

  • Kaila, A. Iron as a disturbing factor in the determination of phosphate by the molybdenum blue method.[8][9] Agricultural and Food Science. Available at: [Link]

Sources

A Comparative Guide for Researchers: Ferric Citrate vs. Calcium Acetate in Vascular Calcification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vascular calcification, the pathological deposition of calcium phosphate in blood vessels, is a major contributor to cardiovascular mortality, especially in patients with Chronic Kidney Disease (CKD). A key driver of this process is hyperphosphatemia, necessitating the use of phosphate binders. Historically, calcium-based binders like calcium acetate have been a frontline treatment. However, concerns over their contribution to systemic calcium load have shifted focus towards non-calcium-based alternatives, such as ferric citrate. This guide provides an in-depth comparison of this compound and calcium acetate, focusing on their differential impacts on vascular calcification, supported by preclinical and clinical data, and provides standardized protocols for researchers investigating this critical area.

The Clinical Challenge: Hyperphosphatemia and Vascular Calcification in CKD

Vascular calcification is an active, cell-mediated process resembling bone formation, not a passive mineral deposition.[1][2] In patients with CKD, impaired phosphate excretion leads to hyperphosphatemia, a primary trigger for vascular smooth muscle cells (VSMCs) to undergo an osteogenic transformation.[2][3] These VSMCs begin to express bone-related proteins, leading to the formation of calcium phosphate apatite crystals within the vessel wall.[2][4] This stiffens arteries, increases pulse pressure, and dramatically elevates the risk of adverse cardiovascular events.[4][5]

Phosphate binders are essential for managing hyperphosphatemia, but their composition can significantly influence the progression of vascular calcification. The central debate revolves around the consequences of managing phosphate at the expense of increasing calcium load.

Mechanisms of Action: A Tale of Two Binders

Calcium Acetate: The Traditional Approach

Calcium acetate is a potent phosphate binder that works by dissociating in the gastrointestinal tract. The released calcium ions bind with dietary phosphate to form insoluble calcium phosphate, which is then excreted.

  • Advantage: Highly effective at lowering serum phosphate.

  • Critical Disadvantage: A significant portion of the administered calcium is absorbed systemically. This positive calcium balance can contribute to hypercalcemia and may directly provide the substrate for vascular calcification, exacerbating the underlying pathology.[6]

This compound: The Non-Calcium-Based Alternative

This compound also acts as a phosphate binder in the GI tract. The ferric iron (Fe³⁺) binds to dietary phosphate, forming insoluble ferric phosphate.

  • Dual-Action Advantage: Beyond phosphate binding, a portion of the iron from this compound can be absorbed, helping to address the anemia that is also common in CKD patients.[7][8] This can reduce the need for intravenous iron and erythropoiesis-stimulating agents.[9]

  • Key Distinction: By avoiding a calcium load, this compound circumvents the primary concern associated with calcium-based binders.[6] Emerging evidence suggests its benefits may extend beyond simple phosphate control to actively inhibiting the calcification process.

Comparative Effects on Vascular Calcification: Evidence from Bench to Bedside

In Vitro Studies: Cellular Mechanisms Unveiled

In vitro models using cultured VSMCs are crucial for dissecting the molecular pathways of calcification. In these systems, cells are typically exposed to high phosphate media to induce an osteogenic phenotype.

Studies have shown that while both binders can indirectly reduce calcification by lowering the phosphate available, this compound exhibits direct protective effects. This compound has been demonstrated to prevent phosphate-induced VSMC calcification through multiple mechanisms, including the inhibition of apoptosis, activation of autophagy, and preventing the phenotypic switch of VSMCs to bone-like cells.[1][10] In contrast, the addition of calcium can directly promote the formation of calcium phosphate crystals.

dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Contrasting cellular pathways of calcium acetate and this compound.

In Vivo Animal Studies: Corroborating Evidence

Animal models of CKD, such as the 5/6th nephrectomy or adenine-induced nephropathy models, are essential for studying systemic effects.[11]

In a rat model of CKD, oral this compound was shown to lower plasma phosphorus and FGF23 levels.[12] Notably, both this compound and intravenous iron equally reduced aorta and heart calcifications to levels similar to normal animals, highlighting the potential protective role of iron itself.[12] Furthermore, studies in mouse models of progressive CKD have shown that this compound not only lowers serum phosphate and FGF23 but also lessens systemic inflammation and kidney fibrosis, suggesting broader renoprotective effects.[7]

| Preclinical Study Summary | | :--- | :--- | :--- | :--- | | Model | Treatment | Key Findings | Reference | | High Pi-treated VSMCs | this compound | Blocked additional calcium deposition, prevented osteoblastic transformation. |[10] | | Rat model of CKD | this compound | Reduced aorta and heart calcification, lowered plasma phosphorus and FGF23. |[12] | | Col4α3 knockout mice (CKD) | this compound | Reduced serum phosphate, FGF23, kidney inflammation, and fibrosis. |[7] |

Clinical Trials: Human-Relevant Outcomes

Translating preclinical findings to clinical practice is the ultimate goal. While both this compound and calcium-based binders effectively lower serum phosphorus, their effects on calcification progression and other metabolic markers differ.[6][8]

One comparative study in hemodialysis patients found that while both this compound hydrate and calcium carbonate controlled serum phosphate and calcium levels similarly, the this compound group showed a significant reduction in serum calciprotein particles (CPPs)—pro-calcific nanoparticles.[9][13] Although this particular study did not find a significant inhibition of aortic arch calcification progression overall, it suggested potential benefits in patients with more advanced baseline calcification.[9] Another study noted that hemodialysis patients using this compound had a richer and more diverse gut microbiome compared to those on calcium carbonate, which may have implications for systemic inflammation and uremic toxin production.[14]

| Clinical Trial / Study Comparison | | :--- | :--- | :--- | :--- | | Metric | This compound | Calcium Acetate / Carbonate | Reference | | Serum Phosphate Control | Effective | Effective |[8] | | Systemic Calcium Load | Avoided | Increased |[6] | | Iron Stores / Anemia | Improved | No effect |[8] | | Calciprotein Particles (CPPs) | Reduced | No significant change |[9][13] | | Gut Microbiome Diversity | Increased | Reduced |[14] |

Experimental Protocols for Vascular Calcification Research

For research and drug development professionals, standardized, reproducible protocols are paramount. Below are foundational methods for assessing the impact of compounds like this compound and calcium acetate on vascular calcification.

Protocol 1: In Vitro VSMC Calcification Assay

This assay is the cornerstone for mechanistic studies, allowing for direct assessment of a compound's effect on cell-mediated calcification.

Objective: To quantify mineral deposition by VSMCs cultured in a pro-calcific medium.

Methodology:

  • Cell Culture: Plate primary human or rat aortic smooth muscle cells in a 24-well plate and grow to confluence in standard growth medium.

  • Induction of Calcification: Switch the medium to a "calcification medium" containing elevated phosphate (e.g., 2.5 mM) for 7-14 days.[5] This mimics hyperphosphatemia.

  • Treatment: Concurrently treat cells with experimental compounds (e.g., this compound, calcium acetate) at desired concentrations. Include a vehicle control.

  • Staining for Calcium Deposition:

    • Wash cells gently with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[15]

    • Wash again with PBS.

    • Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 5-10 minutes.[15][16] Alizarin Red S specifically binds to calcium salts, producing a bright orange-red color.[16]

    • Wash thoroughly with distilled water to remove excess stain.[15]

  • Quantification:

    • Qualitative: Visualize and capture images of the red staining using a brightfield microscope.

    • Quantitative: To quantify the bound stain, add an extraction solution (e.g., 10% cetylpyridinium chloride) to each well to destain the calcium-alizarin red complex. Read the absorbance of the extracted dye on a spectrophotometer.

dot graph G { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Caption: Workflow for the in vitro VSMC calcification assay.

Protocol 2: Ex Vivo/In Vivo Staining with Von Kossa

For tissue-level analysis from animal models, Von Kossa staining is a classic and reliable method.

Objective: To visualize calcium phosphate deposits in tissue cross-sections (e.g., aorta).

Methodology:

  • Sectioning: Cut 5 µm cross-sections of the aorta and mount on slides.

  • Staining Procedure:

    • Deparaffinize and rehydrate the tissue sections to distilled water.[17]

    • Incubate slides in a 5% silver nitrate solution and expose to a bright light (e.g., 60-100W bulb) for up to 60 minutes.[18][19] The silver ions in the solution are reduced to black metallic silver by the phosphate in the calcium deposits.[18][20]

    • Rinse thoroughly with distilled water.

    • Remove unreacted silver with 5% sodium thiosulfate for 5 minutes.[18][19]

    • Rinse again with distilled water.

    • (Optional) Counterstain with Nuclear Fast Red to visualize cell nuclei.[18][20]

    • Dehydrate the sections through graded alcohols and xylene, and coverslip.

  • Analysis: Calcium phosphate deposits will appear as black/dark brown areas, which can be quantified using image analysis software.[21]

Conclusion and Future Directions

The evidence strongly suggests that the choice of phosphate binder has implications far beyond serum phosphate control. While calcium acetate is an effective phosphate binder, its inherent calcium load presents a significant risk factor for the progression of vascular calcification.

This compound emerges as a compelling alternative. It not only effectively controls hyperphosphatemia without contributing to calcium load but also provides a crucial iron supply. Preclinical data strongly indicate that it may possess direct, multifactorial protective effects on the vasculature by preserving VSMC health and function.[1][10]

For researchers in this field, the focus should be on elucidating these protective mechanisms further. Future studies should investigate the long-term clinical impact of this compound on cardiovascular event rates and mortality, moving beyond surrogate markers to definitive patient outcomes. The protocols and comparative data provided in this guide offer a robust framework for undertaking such critical investigations.

References

  • Ciceri, P., et al. (2019). Therapeutic Effect of Iron Citrate in Blocking Calcium Deposition in High Pi-Calcified VSMC: Role of Autophagy and Apoptosis. PMC. Available at: [Link]

  • Voelkl, J., et al. (2022). Iron in Vascular Calcification: Pro-Calcific Agent or Protective Modulator? MDPI. Available at: [Link]

  • Braliou, G. G., et al. (2013). Characterisation of Calcium Phosphate Crystals on Calcified Human Aortic Vascular Smooth Muscle Cells and Potential Role of Magnesium. PubMed Central. Available at: [Link]

  • Akiyama, K., et al. (2020). Effects of this compound Hydrate on Calciprotein Particle Levels and Aortic Arch Calcification Progression in Patients on Maintenance Hemodialysis: A Comparison with Calcium Carbonate. ResearchGate. Available at: [Link]

  • Chen, H.-Y., et al. (2021). Comparative Gut Microbiome Differences Between this compound and Calcium Carbonate Phosphate Binder Treatment in Hemodialysis Patients. ResearchGate. Available at: [Link]

  • Byrnes, C., et al. (2014). Calcification of murine vascular smooth muscle cells cultured in vitro. ResearchGate. Available at: [Link]

  • New, S. E. P., & Aikawa, E. (2011). Vascular Calcification: Mechanisms of Vascular Smooth Muscle Cell Calcification. PMC. Available at: [Link]

  • Molina, P., et al. (2022). Comparative Effects of Acetate- and Citrate-Based Dialysates on Dialysis Dose and Protein-Bound Uremic Toxins in Hemodiafiltration Patients. MDPI. Available at: [Link]

  • Biruete, A., et al. (2021). Effects of this compound and intravenous iron sucrose on markers of mineral, bone, and iron homeostasis in a rat model of CKD-MBD. Nephrology Dialysis Transplantation. Available at: [Link]

  • Catapano, F., et al. (2023). Understanding Vascular Calcification in Chronic Kidney Disease: Pathogenesis and Therapeutic Implications. MDPI. Available at: [Link]

  • Büscher, A., et al. (2021). Research Models for Studying Vascular Calcification. MDPI. Available at: [Link]

  • New, S. E. P., et al. (2013). Calcification of Vascular Smooth Muscle Cells and Imaging of Aortic Calcification and Inflammation. PMC. Available at: [Link]

  • Akiyama, K., et al. (2020). Effects of this compound Hydrate on Calciprotein Particle Levels and Aortic Arch Calcification Progression in Patients on Maintenance Hemodialysis: A Comparison with Calcium Carbonate. SCIRP. Available at: [Link]

  • Francis, M. J., et al. (2022). Renoprotective effects of this compound in a mouse model of chronic kidney disease. Scientific Reports. Available at: [Link]

  • Zhang, Y., et al. (2017). Alizarin Red S staining for VSMCs. ResearchGate. Available at: [Link]

  • New, S. E. P., et al. (2013). Von Kossa Staining of Aortic Vascular Smooth Muscle Cells: An In Vitro Technique for Assessment of Arterial Medial Layer Calcification. JoVE. Available at: [Link]

  • Ali, M., et al. (2022). This compound for the treatment of hyperphosphatemia and anemia in patients with chronic kidney disease: a meta-analysis of randomized clinical trials. PubMed Central. Available at: [Link]

  • Villa-Bello, V., et al. (2015). Critical Parameters of the In Vitro Method of Vascular Smooth Muscle Cell Calcification. PLOS One. Available at: [Link]

  • Meema, L., et al. (2016). Calcification of the aorta, identified by von Kossa staining, in partially nephrectomized rats. ResearchGate. Available at: [Link]

  • Sika, M., et al. (2015). The Phosphate Binder this compound and Mineral Metabolism and Inflammatory Markers in Maintenance Dialysis Patients. PMC. Available at: [Link]

  • Naxpro-Tech. (n.d.). Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. Naxpro-Tech. Available at: [Link]

  • Lau, W. L., et al. (2010). Vascular Calcification in Animal Models of CKD: A Review. ResearchGate. Available at: [Link]

  • Cyagen. (n.d.). How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. Cyagen. Available at: [Link]

  • Bogdanova, M., et al. (2022). Models and Techniques to Study Aortic Valve Calcification in Vitro, ex Vivo and in Vivo. An Overview. Frontiers in Pharmacology. Available at: [Link]

  • IHC WORLD. (n.d.). Alizarin Red S Staining Protocol for Calcium. IHC WORLD. Available at: [Link]

  • Bonaventura, K., et al. (2020). Vascular Calcification in Rodent Models—Keeping Track with an Extented Method Assortment. MDPI. Available at: [Link]

Sources

A Comparative Guide to Validating Iron Parameters in Ferric Citrate-Treated Subjects

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Unique Duality of Ferric Citrate: A Mechanistic Overview

This compound stands apart from traditional iron supplements due to its dual functionality, particularly in patients with chronic kidney disease (CKD). It acts as a phosphate binder in the gastrointestinal tract, forming insoluble ferric phosphate, which is excreted.[1][2] Simultaneously, a portion of the ferric iron is available for absorption, contributing to systemic iron stores.[3]

The absorption of iron from this compound is a regulated, transcellular process predominantly dependent on ferroportin, the primary cellular iron exporter.[4][5][6] This is a crucial distinction from the passive or unregulated paracellular absorption that was once hypothesized. The ferric iron (Fe³⁺) is first reduced to its ferrous form (Fe²⁺) by duodenal cytochrome B (Dcytb) on the apical surface of enterocytes. Subsequently, the divalent metal transporter 1 (DMT1) transports the ferrous iron into the cell.[4]

This regulated uptake is a key differentiator from some other iron formulations and has significant implications for iron homeostasis and the interpretation of iron parameters.

A Comparative Look at Oral Iron Formulations: this compound vs. Ferrous Sulfate

The most common oral iron supplement, ferrous sulfate, provides iron in its more readily absorbable ferrous (Fe²⁺) state.[3] However, this can also lead to a more rapid and potentially less regulated influx of iron into the circulation. A key clinical trial provides a head-to-head comparison of this compound and ferrous sulfate in non-dialysis-dependent CKD patients with iron deficiency.[7][8]

Comparative Efficacy on Iron Parameters: Clinical Trial Data

A randomized controlled trial comparing this compound (2g, three times daily) to ferrous sulfate (325 mg, three times daily) over 12 weeks in patients with moderate to severe CKD and iron deficiency yielded the following key findings[7][8]:

ParameterThis compound GroupFerrous Sulfate GroupBetween-Group Difference in Mean ChangeP-value
Transferrin Saturation (TSAT) Significant IncreaseNo Significant Change8%0.02
Serum Ferritin Significant IncreaseNo Significant Change37 ng/mL0.009
Hemoglobin No Significant ChangeNo Significant Change0.3 g/dLNot Significant
Hepcidin Significant IncreaseLess Pronounced Increase69 pg/mL-

These results demonstrate that this compound leads to a more significant improvement in iron stores (TSAT and ferritin) compared to ferrous sulfate over a 12-week period in this patient population.[7][8] The lack of a significant difference in hemoglobin change may be attributed to the relatively short duration of the study.

Hepcidin Regulation: A Tale of Two Irons

Hepcidin is the master regulator of iron homeostasis, and its response to iron supplementation is a critical factor in determining therapeutic efficacy.[5][9] Both this compound and ferrous sulfate lead to an increase in hepcidin, a physiological response to increased iron availability.[7][8] However, the dynamics of this regulation may differ. Oral iron administration can trigger a rapid increase in hepcidin, which in turn can limit further iron absorption, a phenomenon that may contribute to the refractoriness seen with some oral iron therapies.[10]

The more gradual and regulated absorption of iron from this compound may lead to a more controlled hepcidin response compared to the rapid influx from ferrous sulfate, potentially allowing for more sustained iron absorption over time. Further research is needed to fully elucidate these nuanced differences.

Experimental Protocols for Validating Iron Parameters

The accurate measurement of iron parameters is paramount for assessing the efficacy and safety of this compound treatment. The following are detailed protocols for the key assays.

Pre-analytical Considerations: The Foundation of Accurate Results

To ensure the integrity of the results, strict adherence to pre-analytical protocols is essential:

  • Sample Collection: Blood samples should be collected in the morning to minimize the impact of diurnal variation, as iron levels are typically highest at this time.[11][12] A fasting state is often recommended, as recent meals can affect serum iron concentrations.[3][11]

  • Sample Type: Serum is the preferred matrix for most iron parameter tests.[13] If plasma is used, heparin is the recommended anticoagulant; EDTA is not suitable as it chelates iron.[2]

  • Sample Handling: Whole blood should be processed to serum within a few hours of collection.[13] Hemolysis should be avoided as it can falsely elevate serum iron levels.[2][14] Serum samples are stable for at least a week at 4°C and for longer periods when stored at -20°C or below.[13][15]

Diagram: Experimental Workflow for Iron Parameter Validation

G cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Patient Patient Preparation (Fasting, Morning Draw) Collection Blood Sample Collection (Serum Tube) Patient->Collection Processing Sample Processing (Centrifugation, Serum Separation) Collection->Processing Storage Sample Storage (≤ -20°C) Processing->Storage Serum_Iron Serum Iron Measurement (FerroZine Assay) Storage->Serum_Iron Ferritin Serum Ferritin Measurement (ELISA) Storage->Ferritin Transferrin Serum Transferrin Measurement (Immunoturbidimetry) Storage->Transferrin TSAT_Calc TSAT Calculation Serum_Iron->TSAT_Calc Data_Review Data Review & Interpretation Ferritin->Data_Review Transferrin->TSAT_Calc TSAT_Calc->Data_Review

Caption: Workflow for validating iron parameters.

Protocol 1: Serum Iron Determination using the FerroZine Method

This colorimetric assay is a widely used method for the quantitative determination of serum iron.[16][17]

Principle: Iron bound to transferrin is released in an acidic medium and reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state. The ferrous ions then react with a chromogen, such as FerroZine, to form a colored complex, the intensity of which is directly proportional to the iron concentration.[16]

Reagents and Preparation:

  • Iron Buffer (Reagent 1): Acetate buffer, pH 4.5, containing a reducing agent like hydroxylamine hydrochloride.

  • Chromogen (Reagent 2): FerroZine solution.

  • Working Reagent: Prepare fresh by mixing Reagent 1 and Reagent 2 according to the manufacturer's instructions (e.g., a 4:1 ratio).[2] The working reagent is typically stable for several months when stored at 2-8°C.[2]

  • Iron Calibrator: A standard solution of known iron concentration (e.g., 100 µg/dL).

Procedure:

  • Bring all reagents, calibrators, and samples to room temperature.

  • Pipette the working reagent into appropriately labeled test tubes or microplate wells.

  • Add a specific volume of calibrator, control, or patient serum to the respective tubes/wells.

  • Mix gently and incubate at room temperature for a specified time (e.g., 5-10 minutes) to allow for color development.[1]

  • Measure the absorbance of the solution at 560 nm using a spectrophotometer.[1]

  • Calculate the serum iron concentration of the samples by comparing their absorbance to that of the calibrator.

Quality Control:

  • Run at least two levels of quality control material (normal and abnormal) with each batch of samples.

  • The results of the quality control samples must fall within the established acceptable ranges before patient results can be reported.

Protocol 2: Serum Ferritin Determination using ELISA

The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying serum ferritin.[18][19]

Principle: This is a "sandwich" immunoassay. A monoclonal antibody specific for ferritin is coated onto the wells of a microplate. When the sample is added, ferritin binds to this antibody. A second, enzyme-conjugated anti-ferritin antibody is then added, which binds to a different epitope on the captured ferritin. After a washing step, a substrate is added, and the enzyme catalyzes a color change that is proportional to the amount of ferritin present.[20]

Reagents and Preparation:

  • Anti-ferritin coated microplate.

  • Ferritin Calibrators: A series of standards with known ferritin concentrations.

  • HRP-conjugated anti-ferritin antibody.

  • Wash Buffer.

  • TMB Substrate.

  • Stop Solution.

Procedure:

  • Prepare all reagents, samples, and standards as per the kit instructions.

  • Add 100 µL of standard, control, or sample to each well and incubate (e.g., 2.5 hours at room temperature).[18]

  • Wash the wells to remove unbound substances.

  • Add 100 µL of the HRP-conjugated antibody to each well and incubate (e.g., 1 hour at room temperature).[18]

  • Wash the wells again.

  • Add 100 µL of TMB substrate to each well and incubate in the dark (e.g., 30 minutes at room temperature).[18]

  • Add 50 µL of stop solution to each well to terminate the reaction.[18]

  • Read the absorbance at 450 nm immediately.

  • Construct a standard curve and determine the ferritin concentration in the samples.

Quality Control:

  • Include high and low-level controls in every run.

  • Ensure the standard curve meets the manufacturer's specifications for slope and correlation coefficient.

Protocol 3: Calculation of Transferrin Saturation (TSAT)

TSAT is not a direct measurement but a calculation that reflects the percentage of transferrin that is saturated with iron.[4]

Formulas:

There are two commonly used formulas for calculating TSAT[21][22]:

  • Using Total Iron-Binding Capacity (TIBC): TSAT (%) = (Serum Iron [µg/dL] / TIBC [µg/dL]) x 100

  • Using Serum Transferrin: TSAT (%) = (Serum Iron [µg/dL] / Serum Transferrin [mg/dL]) x 70.9

The formula utilizing serum transferrin is often preferred due to the better standardization and lower inter-laboratory variability of transferrin immunoassays compared to chemical methods for TIBC.[21]

Conclusion: A Framework for Robust Validation

The validation of iron parameters in subjects treated with this compound requires a comprehensive understanding of its unique mechanism of action and a meticulous approach to laboratory analysis. This guide provides a framework for researchers and drug development professionals to design and execute robust studies. By employing standardized, well-controlled experimental protocols and interpreting the results in the context of comparative clinical data, the true impact of this compound on iron metabolism can be accurately assessed. This commitment to scientific integrity is essential for advancing our understanding of iron management in complex patient populations.

References

  • Stohl, M. (n.d.). Determination of total iron by the Ferrozine method. Matarvattensektionen. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Human Ferritin PharmaGenie ELISA Kit. Retrieved from [Link]

  • IBL-America. (2023, June 1). Ferritin ELISA. Retrieved from [Link]

  • Healthline. (2019, January 26). Serum Iron Test: Purpose, Procedure, and Results. Retrieved from [Link]

  • Rupa Health. (2024, April 30). How to Measure Ferritin Levels Using Lab Testing. Retrieved from [Link]

  • Bioresearch. (n.d.). IRON – FERROZINE. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2018). L. Serum Iron (Refrigerated) Laboratory Procedure Manual. Retrieved from [Link]

  • Elabscience. (n.d.). Uncoated Human FE(Ferritin) ELISA Kit. Retrieved from [Link]

  • Dr.Oracle. (2025, November 18). What is the formula to calculate transferrin saturation (Total Iron-Binding Capacity)? Retrieved from [Link]

  • Pfeifer, C. M., & Purtle, P. L. (2018). Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges. The American journal of clinical nutrition, 107(suppl_3), 1195S–1203S. [Link]

  • Healthdirect. (n.d.). Iron studies blood test. Retrieved from [Link]

  • Nemeth, E., & Ganz, T. (2006). Pathophysiology in Medicine: Hepcidin and iron regulation in health and disease. The FASEB journal, 20(3), 327–332. [Link]

  • Alpha Diagnostic International. (n.d.). Ferritin ELISA. Retrieved from [Link]

  • Isakova, T., Ix, J. H., Shafi, T., Smith, M., Sika, M., Koury, M., ... & Wolf, M. (2020). Effect of this compound versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial. Journal of the American Society of Nephrology, 31(9), 2143–2153. [Link]

  • Archem. (n.d.). IRON (Ferrozine Method) Test for the quantitative immunological determination of IRON in human serum. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2016). Ferritin Laboratory Procedure Manual. Retrieved from [Link]

  • Girelli, D., Uggeri, E., & Busti, F. (2020). Iron metabolism and iron disorders revisited in the hepcidin era. Haematologica, 105(2), 260–272. [Link]

  • ClinicalTrials.gov. (n.d.). Impact of this compound vs Ferrous Sulfate on Iron Parameters and Hemoglobin in Individuals With CKD and Iron Deficiency. Retrieved from [Link]

  • Mast, A. E., Blinder, M. A., & Lu, S. (2002). Which is the best way for estimating transferrin saturation?. Clinical chemistry, 48(4), 684–686. [Link]

  • MedlinePlus. (2024, April 10). Iron Tests. Retrieved from [Link]

  • Abbkine. (n.d.). Human FE(Ferritin) ELISA Kit. Retrieved from [Link]

  • Drakesmith, H., & Prentice, A. M. (2012). Physiological and pathophysiological mechanisms of hepcidin regulation: clinical implications for iron disorders. The Journal of pathology, 226(2), 177–188. [Link]

  • Kumar, A., & Sharma, E. (2018). An Unrecorded Pre-Pre-Analytical Error in Serum Iron Analysis. Journal of clinical and diagnostic research : JCDR, 12(8), BL01–BL02. [Link]

  • Kumar, A., & Sharma, E. (2018). An Unrecorded Pre-Pre-Analytical Error in Serum Iron Analysis. Journal of clinical and diagnostic research : JCDR, 12(8), BL01–BL02. [Link]

  • Cleveland Clinic. (2025, October 9). Iron Blood Test: What It Is & Results. Retrieved from [Link]

  • Aschemeyer, S. (2015). The mechanism of action and regulation of hepcidin. eScholarship, University of California. [Link]

  • Isakova, T., Ix, J. H., Shafi, T., Smith, M., Sika, M., Koury, M., ... & Wolf, M. (2020). Effect of this compound versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial. Journal of the American Society of Nephrology, 31(9), 2143–2153. [Link]

  • Omni Calculator. (n.d.). Transferrin Saturation Calculator. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of this compound versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial. Retrieved from [Link]

  • Medscape. (2026, January 6). Transferrin Saturation: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]

  • Quora. (2024, July 26). When is the best time of day to get a blood test for accurate results on iron deficiency? Retrieved from [Link]

  • ResearchGate. (2025, July 11). (PDF) Hepcidin and Tissue-Specific Iron Regulatory Networks. Retrieved from [Link]

  • Frontiers. (2024, March 6). This compound for the treatment of hyperphosphatemia and iron deficiency anaemia in patients with NDD-CKD: a systematic review and meta-analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Which is the best way for estimating transferrin saturation? Retrieved from [Link]

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Comparative Analysis of Ferric Citrate Uptake: Prokaryotic Fec System vs. Eukaryotic NTBI Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of ferric citrate transport mechanisms in prokaryotic (Escherichia coli) and eukaryotic (mammalian hepatocyte) cells. For drug development professionals, understanding these distinct pathways is critical. In bacteria, this compound uptake is a high-affinity, receptor-mediated process often exploited for "Trojan horse" antibiotic delivery. In contrast, mammalian uptake is a lower-affinity, reductive process associated with Non-Transferrin Bound Iron (NTBI) toxicity. This analysis delineates the kinetic, structural, and regulatory divergences between these systems, supported by validated experimental protocols.

Prokaryotic Mechanism: The Fec System

Core Principle: High-affinity, receptor-mediated active transport of the intact ferric-citrate complex.

In Gram-negative bacteria like E. coli, this compound is too large (~450 Da) to diffuse through porins. The cell utilizes the Fec system , a specialized siderophore-dependent pathway.[1]

Mechanistic Workflow
  • Outer Membrane Recognition: this compound binds to FecA , a TonB-dependent outer membrane receptor.[1]

  • Energy Transduction: FecA interacts with the TonB-ExbB-ExbD complex in the inner membrane. The proton motive force (PMF) is transduced to FecA, causing a conformational change that actively pumps the this compound complex into the periplasm.

  • Periplasmic Shuttling: The periplasmic binding protein FecB captures the complex with high affinity (

    
     in the low nM range) and delivers it to the inner membrane transporter.
    
  • Cytoplasmic Entry: The FecC and FecD permeases, powered by the FecE ATPase, translocate the complex into the cytoplasm.[2]

  • Regulation (The FecI/FecR Loop): Uniquely, FecA also acts as a signaling molecule.[2][3] Upon ligand binding, the N-terminus of FecA interacts with FecR (inner membrane), which activates FecI (an ECF sigma factor).[3] Activated FecI directs RNA polymerase to transcribe the fecABCDE operon.[3]

Visualization: Bacterial Fec Pathway

FecSystem cluster_ext Extracellular Space cluster_OM Outer Membrane cluster_peri Periplasm cluster_IM Inner Membrane cluster_cyto Cytoplasm FC_out This compound (Fe3+) FecA FecA Receptor FC_out->FecA Binding (Kd ~nM) FecB FecB (Binding Protein) FecA->FecB Translocation FecR FecR (Sensor) FecA->FecR Signal Transduction FecCD FecCD (Permease) FecB->FecCD Delivery TonB TonB Complex (Energy Transducer) TonB->FecA PMF Energy Transfer FecE FecE (ATPase) FecCD->FecE Coupling FecI FecI (Sigma Factor) FecR->FecI Activation Fe_Cyto Intracellular Fe-Citrate FecE->Fe_Cyto ATP Hydrolysis -> Import RNA_Pol RNA Polymerase FecI->RNA_Pol Promoter Binding RNA_Pol->FecA Upregulation (fec Operon)

Figure 1: The Fec system couples transport with transcriptional regulation via FecA-FecR-FecI.[3]

Eukaryotic Mechanism: The Reductive NTBI Pathway

Core Principle: Low-affinity, reductive dissociation followed by cation transport.

In mammals, this compound represents a form of Non-Transferrin Bound Iron (NTBI) , which appears in plasma during iron overload (e.g., hemochromatosis). Unlike bacteria, mammalian cells (specifically hepatocytes) do not typically transport the intact complex.

Mechanistic Workflow
  • Surface Association: this compound associates with the plasma membrane.

  • Reduction (The Rate-Limiting Step): The ferric iron (

    
    ) must be reduced to ferrous iron (
    
    
    
    ) to be recognized by transporters. This is catalyzed by membrane-bound ferrireductases such as Steap3 , Dcytb , or the Prion Protein (PrP^C) .
  • Transport:

    • Zip14 (SLC39A14): The primary transporter for NTBI at physiological pH (7.4). It imports

      
       directly from the plasma.
      
    • DMT1 (SLC11A2): While capable of

      
       transport, DMT1 functions optimally at acidic pH (5.[4][5]5) and is more active in endosomal pathways or the duodenum rather than direct plasma uptake of citrate-bound iron.
      
  • Intracellular Fate: Once inside,

    
     enters the Labile Iron Pool (LIP) and is sequestered by ferritin or used metabolically. The citrate ligand is likely left extracellularly or transported separately (e.g., via NaDC transporters), unlike the bacterial "piggyback" mechanism.
    
Visualization: Eukaryotic NTBI Pathway

EukSystem cluster_ext Extracellular Space (pH 7.4) cluster_PM Plasma Membrane cluster_cyto Cytoplasm FeCit This compound (Fe3+) Reductase Ferrireductase (e.g., PrPC, Steap3) FeCit->Reductase Surface Binding Zip14 Zip14 (SLC39A14) Reductase->Zip14 Reduction (Fe3+ -> Fe2+) LIP Labile Iron Pool (Fe2+) Zip14->LIP Import (Zn/Fe Symport?) Ferritin Ferritin Storage LIP->Ferritin Sequestration

Figure 2: Eukaryotic uptake relies on reduction and the promiscuous metal transporter Zip14.

Comparative Analysis: Key Metrics

The following table synthesizes data from kinetic studies to highlight the divergence in performance.

FeatureProkaryotic (Fec System)Eukaryotic (NTBI/Zip14)
Substrate State Intact Complex (

-Citrate)
Reduced Ion (

) + Free Citrate
Affinity (

)
High (0.1 - 0.5

)
Low (2 - 10

)
Energy Source Proton Motive Force (TonB) + ATPConcentration Gradient / Secondary Active
pH Optimum Wide range (Environmental)pH 7.4 (Zip14) or pH 5.5 (DMT1)
Specificity Highly Specific (Stereoselective)Promiscuous (Transports Zn, Mn, Cd)
Regulation Positive Feedback (FecI/FecR)Negative Feedback (Hepcidin degrades Zip14)

Scientist's Note: The high affinity of the bacterial system makes it a prime target for siderophore-drug conjugates . Conversely, the low affinity/high capacity of the eukaryotic system explains why NTBI uptake is only significant during iron overload (saturation of Transferrin), leading to oxidative damage in the liver.

Experimental Protocol: -Citrate Uptake Assay

To validate these mechanisms, a rigorous radio-uptake assay is required. Critical Control: You must distinguish between membrane binding and true internalization.

Materials
  • Radiotracer:

    
     (Specific activity > 10 mCi/mg).
    
  • Ligand: Sodium Citrate (prepare 1:20 molar ratio of Fe:Citrate to ensure full complexation).

  • Quenching Buffer: PBS + 1 mM Ti-NTA (Titanium Nitrilotriacetate) or 1 mM DTPA. Note: Ti-NTA is superior for stripping surface-bound iron without damaging cells.

Step-by-Step Workflow
  • Preparation:

    • Mix

      
       with citrate buffer. Allow to equilibrate for 30 mins at RT.
      
    • Prokaryotes: Grow E. coli in M9 minimal media (iron-limited) to induce fec operon.

    • Eukaryotes: Culture HepG2 cells in serum-free media for 12h prior to assay to eliminate Transferrin interference.

  • Pulse:

    • Add

      
      -Citrate complex to cells (Final concentration: 1 
      
      
      
      ).
    • Incubate at 37°C. Harvest time points: 1, 5, 10, 30 min.

  • Quench (The "Trustworthiness" Step):

    • Place cells on ice immediately to stop transport.

    • Wash 1: Cold PBS.

    • Wash 2 (Critical): Cold PBS + 1 mM Ti-NTA for 5 minutes. This strips surface-bound

      
       that has not been internalized.
      
    • Wash 3: Cold PBS.

  • Lysis & Counting:

    • Lyse cells (0.1% Triton X-100 or NaOH).

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

    • Normalize to total protein concentration (BCA assay).

References

  • Braun, V., & Mahren, S. (2005). Transmembrane transcriptional control (surface signaling) of the Escherichia coli Fec type. FEMS Microbiology Reviews, 29(3), 673–684.

  • Liuzzi, J. P., et al. (2006). Zip14 (Slc39a14) mediates non-transferrin-bound iron uptake into cells.[5] Proceedings of the National Academy of Sciences, 103(37), 13612–13617.

  • Tripathi, A. K., et al. (2013). Prion protein functions as a ferrireductase partner for ZIP14 and DMT1.[6] Free Radical Biology and Medicine, 65, 121–129.

  • Krewulak, K. D., & Vogel, H. J. (2008). Structural biology of bacterial iron uptake. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(9), 1781–1804.

  • Oudit, G. Y., et al. (2006). Identification of the role of divalent metal transporter 1 (DMT1) in iron uptake by the heart. Circulation, 114(18), 1004.

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A Comparative Guide for Researchers: Ferric Citrate vs. Lanthanum Carbonate in the Management of Hyperphosphatemia

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chronic kidney disease-mineral and bone disorder (CKD-MBD), the effective management of hyperphosphatemia remains a cornerstone of patient care. Elevated serum phosphorus is a critical risk factor for cardiovascular morbidity and mortality in this patient population. This guide provides an in-depth, objective comparison of two widely prescribed non-calcium-based phosphate binders: ferric citrate and lanthanum carbonate. We will delve into their mechanisms of action, comparative efficacy based on clinical trial data, effects on key biochemical markers, and safety profiles, supported by detailed experimental methodologies.

Mechanisms of Action: A Tale of Two Cations

At the most fundamental level, both this compound and lanthanum carbonate act within the gastrointestinal tract to bind dietary phosphate, thereby preventing its absorption into the bloodstream. However, the specifics of their chemical interactions and subsequent physiological effects differ significantly.

This compound: This iron-based phosphate binder dissociates in the gastrointestinal tract, allowing the ferric iron (Fe³⁺) to bind with dietary phosphate to form insoluble ferric phosphate[1][2][3]. This newly formed compound is then excreted in the feces[2][3]. A key secondary characteristic of this compound is the partial absorption of its iron component, which can influence systemic iron stores[4].

Lanthanum Carbonate: As a rare-earth element, lanthanum carbonate dissociates in the acidic environment of the stomach to release lanthanum ions (La³⁺)[5]. These ions have a high affinity for phosphate, forming highly insoluble lanthanum phosphate complexes that are excreted fecally[5]. Systemic absorption of lanthanum is minimal[5].

To visualize these distinct mechanisms, consider the following pathways:

cluster_FC This compound Pathway cluster_LC Lanthanum Carbonate Pathway FC_ingested This compound Ingested FC_dissociation Dissociation in GI Tract FC_ingested->FC_dissociation Fe3 Ferric Iron (Fe³⁺) FC_dissociation->Fe3 FePO4 Insoluble Ferric Phosphate Fe3->FePO4 Binds Iron_Absorption Iron Absorption Fe3->Iron_Absorption Dietary_P1 Dietary Phosphate Dietary_P1->FePO4 Fecal_Excretion1 Fecal Excretion FePO4->Fecal_Excretion1 Systemic_Iron Systemic Iron Stores Iron_Absorption->Systemic_Iron LC_ingested Lanthanum Carbonate Ingested LC_dissociation Dissociation in Stomach LC_ingested->LC_dissociation La3 Lanthanum Ion (La³⁺) LC_dissociation->La3 LaPO4 Insoluble Lanthanum Phosphate La3->LaPO4 Binds Dietary_P2 Dietary Phosphate Dietary_P2->LaPO4 Fecal_Excretion2 Fecal Excretion LaPO4->Fecal_Excretion2

Figure 1: Comparative Mechanisms of Action. This diagram illustrates the distinct pathways of this compound and lanthanum carbonate in binding dietary phosphate within the gastrointestinal tract.

Comparative Efficacy: A Synthesis of Clinical Evidence

The primary measure of efficacy for any phosphate binder is its ability to lower serum phosphorus levels. Numerous clinical trials and meta-analyses have evaluated this compound and lanthanum carbonate, providing a robust body of evidence for comparison.

Serum Phosphorus Reduction

A meta-analysis of 16 randomized controlled trials (RCTs) involving 1754 participants demonstrated that this compound significantly reduces serum phosphorus compared to placebo[6][7][8]. When compared to active controls, including lanthanum carbonate, sevelamer, and calcium carbonate, the difference in serum phosphorus reduction was not statistically significant[6][7][8]. This suggests that this compound is at least as effective as other established phosphate binders in controlling hyperphosphatemia.

Another comparative analysis found no significant difference in the phosphate-binding capacity between this compound, sucroferric oxyhydroxide, and lanthanum carbonate in an adjusted mixed-effect model[4].

Table 1: Comparative Efficacy in Serum Phosphorus Reduction

Study TypeComparisonKey FindingCitation(s)
Meta-analysisThis compound vs. PlaceboSignificant reduction in serum phosphorus with this compound.[6][7][8]
Meta-analysisThis compound vs. Active Controls (including Lanthanum Carbonate)No statistically significant difference in serum phosphorus reduction.[6][7][8]
Comparative AnalysisThis compound vs. Sucroferric Oxyhydroxide vs. Lanthanum CarbonateNo significant difference in phosphate-binding capacity in an adjusted model.[4]
Effects on Fibroblast Growth Factor 23 (FGF-23)

FGF-23 is a key hormone in phosphate homeostasis and a recognized independent risk factor for adverse cardiovascular outcomes in CKD. The impact of phosphate binders on FGF-23 levels is therefore of significant clinical interest.

Studies have shown that this compound can significantly decrease FGF-23 levels[9]. One prospective study directly comparing a switch from lanthanum carbonate to this compound in hemodialysis patients found that the this compound group experienced a significant reduction in FGF-23 levels, while the group continuing on lanthanum carbonate showed no significant change[10][11]. This suggests that this compound may lower FGF-23 independently of its effect on serum phosphate[10]. In contrast, another study indicated that lanthanum carbonate had no significant effect on FGF-23 levels compared to placebo in non-dialysis CKD patients[12]. A meta-analysis has suggested that iron-based phosphate binders, as a class, may have a better effect on reducing serum intact FGF-23 levels compared to other binders[13].

Impact on Iron Metabolism and Anemia

A distinguishing feature of this compound is its effect on iron indices. Due to the partial absorption of iron, this compound has been shown to improve iron stores and hemoglobin levels. A meta-analysis found that this compound effectively improved hemoglobin levels when compared to both active controls and placebo[6][7][8]. In a 52-week trial, patients treated with this compound had significantly increased transferrin saturation (TSAT) and reduced need for intravenous iron compared to those on active control[14].

Conversely, lanthanum carbonate is a non-iron-based binder and is not expected to directly impact iron metabolism. A 2-year follow-up study of patients receiving lanthanum carbonate or other non-iron-based phosphate binders showed no clinically relevant changes in iron parameters[15].

Table 2: Comparative Effects on Key Biochemical Parameters

ParameterThis compoundLanthanum CarbonateCitation(s)
Serum Phosphorus Effective reduction, comparable to active controls.Effective reduction.[4][6][7][8]
FGF-23 Significant reduction, potentially independent of serum phosphate.No significant change observed in some studies.[9][10][11][12][13]
Hemoglobin Significant increase.No direct effect.[6][7][8][15]
Ferritin Significant increase.No direct effect.[15]
TSAT Significant increase.No direct effect.[14][15]
IV Iron Requirement Reduced need.No direct effect.[14]

Safety and Tolerability Profile

The safety and tolerability of phosphate binders are critical for long-term patient adherence. Both this compound and lanthanum carbonate are generally well-tolerated, with the majority of adverse events being gastrointestinal in nature.

This compound: The most common adverse events associated with this compound are gastrointestinal, including diarrhea, nausea, constipation, and vomiting[8][10]. Fecal discoloration (dark stools) is also a common and expected side effect[16]. While most adverse events are mild, some patients may discontinue therapy due to gastrointestinal intolerance[16]. A key consideration with this compound is the potential for iron accumulation. Therefore, regular monitoring of iron parameters is recommended[15].

Lanthanum Carbonate: Similar to this compound, lanthanum carbonate is associated with gastrointestinal side effects such as nausea, vomiting, and abdominal pain. There have been concerns about the potential for long-term tissue accumulation of lanthanum, although the clinical significance of this remains a subject of ongoing research.

Table 3: Comparative Safety and Tolerability

Adverse Event ProfileThis compoundLanthanum CarbonateCitation(s)
Common Adverse Events Diarrhea, nausea, constipation, vomiting, fecal discoloration.Nausea, vomiting, abdominal pain.[8][10][16]
Key Safety Considerations Potential for iron accumulation; monitoring of iron parameters is necessary.Potential for long-term tissue accumulation.[15]

Experimental Protocol: A Framework for a Head-to-Head Comparative Trial

To provide a practical framework for researchers, the following section outlines a detailed, self-validating experimental protocol for a prospective, randomized, open-label, active-controlled clinical trial comparing the efficacy and safety of this compound and lanthanum carbonate in hemodialysis patients with hyperphosphatemia.

Study Design

cluster_design Trial Design Screening Screening & Eligibility Assessment Washout 2-Week Phosphate Binder Washout Screening->Washout Randomization Randomization (1:1) Washout->Randomization Arm_A Arm A: this compound Titration & Maintenance (24 Weeks) Randomization->Arm_A Arm_B Arm B: Lanthanum Carbonate Titration & Maintenance (24 Weeks) Randomization->Arm_B Follow_up Follow-up Assessments (Weeks 4, 8, 12, 16, 20, 24) Arm_A->Follow_up Arm_B->Follow_up Endpoint Primary & Secondary Endpoint Analysis Follow_up->Endpoint

Figure 2: Experimental Workflow for a Comparative Trial. This diagram outlines the key phases of a prospective, randomized, controlled trial comparing this compound and lanthanum carbonate.

Patient Population
  • Inclusion Criteria:

    • Adult patients (≥18 years) with end-stage renal disease (ESRD) on maintenance hemodialysis three times a week for at least three months.

    • Serum phosphorus > 5.5 mg/dL after a 2-week phosphate binder washout period.

    • Stable on dialysis prescription for at least 30 days prior to screening.

    • Written informed consent.

  • Exclusion Criteria:

    • Known hypersensitivity to this compound or lanthanum carbonate.

    • Evidence of iron overload (e.g., serum ferritin > 800 ng/mL or TSAT > 50%).

    • Active, clinically significant gastrointestinal bleeding or inflammatory bowel disease.

    • Parathyroidectomy within the last 6 months.

    • Pregnancy or lactation.

Treatment Protocol
  • Washout Period: A 2-week washout period where all phosphate binders are discontinued.

  • Randomization: Eligible patients are randomized in a 1:1 ratio to receive either this compound or lanthanum carbonate.

  • Dosing and Titration:

    • This compound: Initial dose of 2 tablets (1g per tablet) three times daily with meals. The dose is titrated every 2 weeks to achieve and maintain a target serum phosphorus level of 3.5-5.5 mg/dL, up to a maximum of 12 tablets per day.

    • Lanthanum Carbonate: Initial dose of 750 mg three times daily with meals. The dose is titrated every 2 weeks to achieve and maintain a target serum phosphorus level of 3.5-5.5 mg/dL, up to a maximum of 3750 mg per day.

Assessments and Endpoints
  • Primary Endpoint: The change in serum phosphorus from baseline to the end of the 24-week treatment period.

  • Secondary Endpoints:

    • Proportion of patients achieving the target serum phosphorus range.

    • Change from baseline in serum FGF-23, calcium, and intact parathyroid hormone (iPTH).

    • Changes from baseline in iron parameters (hemoglobin, serum iron, ferritin, TSAT) and intravenous iron and erythropoiesis-stimulating agent (ESA) requirements.

    • Incidence and severity of adverse events.

Biochemical Assays
  • Serum phosphorus, calcium, and iPTH levels measured using standard automated laboratory methods.

  • Serum intact FGF-23 measured by a commercially available ELISA kit.

  • Complete blood count, serum iron, ferritin, and TSAT measured using standard laboratory techniques.

Statistical Analysis

The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. The change in serum phosphorus between the two groups will be compared using an analysis of covariance (ANCOVA) model, with baseline serum phosphorus as a covariate. Secondary continuous endpoints will be analyzed similarly. Categorical endpoints will be compared using the Chi-squared or Fisher's exact test. A p-value of <0.05 will be considered statistically significant.

Conclusion and Future Directions

Both this compound and lanthanum carbonate are effective non-calcium-based phosphate binders for the management of hyperphosphatemia in patients with chronic kidney disease. The choice between these agents may be guided by their differing secondary effects. This compound offers the dual benefit of phosphate control and iron repletion, which may be advantageous in patients with concurrent anemia and iron deficiency[8][10]. This could potentially reduce the need for intravenous iron and ESAs. However, the risk of iron overload necessitates careful monitoring of iron parameters[15].

Lanthanum carbonate provides effective phosphate control without impacting iron metabolism, making it a suitable option for patients with adequate iron stores or those at risk of iron overload.

Future research should focus on large-scale, head-to-head clinical trials with long-term follow-up to definitively compare the effects of this compound and lanthanum carbonate on hard clinical outcomes such as cardiovascular events, hospitalizations, and mortality. Such studies will provide the necessary evidence to further refine treatment strategies for hyperphosphatemia in the CKD population.

References

  • Iida, K., et al. (2018). This compound Decreases Fibroblast Growth Factor 23 and Improves Erythropoietin Responsiveness in Hemodialysis Patients. American Journal of Nephrology, 47(6), 406–414. [Link]

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  • PubMed Central. (2019). A comparison between the combined effect of calcium carbonate with sucroferric oxyhydroxide and other phosphate binders: an in vitro and in vivo experimental study. [Link]

  • PubMed Central. (2016). Comparative Effectiveness of Phosphate Binders in Patients with Chronic Kidney Disease: A Systematic Review and Network Meta-Analysis. [Link]

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A Researcher's Guide to Reproducing the Clinical Outcomes of Ferric Citrate in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the translation of clinical findings into robust preclinical models is a cornerstone of therapeutic advancement. Ferric citrate, a phosphate binder with a dual mechanism of action that also addresses iron deficiency anemia, has demonstrated significant efficacy in managing key complications of chronic kidney disease (CKD) in clinical trials.[1][2][3] This guide provides an in-depth technical framework for reproducing and comparing the clinical outcomes of this compound in relevant preclinical settings. We will delve into the rationale behind model selection, detailed experimental protocols, and comparative analyses with other phosphate-binding agents, ensuring a scientifically rigorous approach to your research.

The Clinical Landscape: Why this compound Warrants Preclinical Investigation

This compound has been approved for the control of serum phosphorus levels in adult patients with CKD on dialysis and for the treatment of iron deficiency anemia in adult patients with non-dialysis-dependent CKD.[4][5] Its clinical profile is characterized by:

  • Effective Phosphate Binding: this compound dissociates in the gastrointestinal tract, allowing ferric iron to bind with dietary phosphate to form insoluble ferric phosphate, which is then excreted.[6][7] Meta-analyses of randomized clinical trials have shown that this compound significantly reduces serum phosphorus in CKD patients compared to placebo.[1][3]

  • Iron Repletion: A portion of the ferric iron is reduced to ferrous iron and absorbed, thereby improving iron stores and addressing anemia, a common comorbidity in CKD.[6][8] This dual action can reduce the need for intravenous iron and erythropoiesis-stimulating agents (ESAs).[9]

  • Favorable Safety Profile: While gastrointestinal side effects such as diarrhea and constipation can occur, this compound is generally well-tolerated.[2][10]

Translating these multifaceted clinical benefits into a preclinical setting requires careful selection of animal models that accurately recapitulate the pathophysiology of CKD-associated hyperphosphatemia and iron deficiency anemia.

Selecting the Appropriate Preclinical Model of Chronic Kidney Disease

The choice of a preclinical model is critical for obtaining clinically relevant data. Two of the most common and well-validated rodent models for CKD are the 5/6 nephrectomy (subtotal nephrectomy) model and the adenine-induced nephropathy model.

The 5/6 Nephrectomy Model: A Surgical Approach to Replicating Progressive CKD

The 5/6 nephrectomy model is a widely used surgical model that mimics the progressive nature of human CKD.[1][10] It involves the surgical removal of a significant portion of the renal mass, leading to compensatory hyperfiltration in the remaining nephrons, which eventually results in glomerulosclerosis and interstitial fibrosis.[1]

Rationale for Use: This model is advantageous for studying the long-term effects of therapeutic interventions on the progression of renal disease, including changes in glomerular filtration rate (GFR), proteinuria, and histopathological alterations.[10]

The Adenine-Induced CKD Model: A Non-Surgical, Diet-Based Approach

The adenine-induced CKD model offers a non-surgical alternative that induces renal failure through the oral administration of adenine.[11] Adenine is metabolized to 2,8-dihydroxyadenine, which precipitates in the renal tubules, causing inflammation, tubular injury, and subsequent interstitial fibrosis.[4][11][12]

Rationale for Use: This model is particularly useful for inducing a more rapid and severe form of CKD, often accompanied by pronounced hyperphosphatemia and anemia, making it well-suited for evaluating the efficacy of phosphate binders and iron replacement therapies.[7][13]

Experimental Workflows: From Disease Induction to Endpoint Analysis

The following diagram illustrates a comprehensive experimental workflow for evaluating this compound in a preclinical CKD model.

G cluster_0 Phase 1: Model Induction & Acclimation cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Animal Acclimation (e.g., Sprague-Dawley Rats) B Baseline Data Collection (Blood, Urine, Body Weight) A->B C CKD Model Induction (5/6 Nephrectomy or Adenine Diet) B->C D Disease Confirmation (e.g., Elevated BUN, Creatinine) C->D E Randomization to Treatment Groups: - Vehicle Control - this compound - Comparative Agent (e.g., Sevelamer) D->E F Daily Dosing & Observation E->F G Weekly Monitoring (Body Weight, Food/Water Intake) F->G H Periodic Blood & Urine Collection F->H I Terminal Blood & Tissue Collection H->I J Biochemical Analysis (Serum Phosphate, Iron Panel, FGF23) I->J K Renal Function Assessment (BUN, Creatinine, GFR) I->K L Histopathology of Kidney & Aorta I->L M Gut Microbiome Analysis (16S rRNA Sequencing) I->M

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

Protocol 1: Induction of CKD via 5/6 Nephrectomy in Rats
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Anesthesia: Isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail.

  • Procedure:

    • Stage 1: Under aseptic conditions, perform a right unilateral nephrectomy.

    • Stage 2 (one week later): Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the left kidney.[1]

  • Post-operative Care: Provide appropriate analgesia and monitor for signs of distress.

  • Disease Development: Allow 4-6 weeks for the development of stable CKD, characterized by elevated serum creatinine and blood urea nitrogen (BUN).

Protocol 2: Induction of CKD via Adenine-Rich Diet in Mice
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Diet: Provide a diet supplemented with 0.2% to 0.75% adenine for 4-6 weeks.[7][12] The concentration and duration can be adjusted to modulate the severity of renal failure.

  • Monitoring: Monitor body weight and food intake regularly, as adenine can reduce appetite.

  • Disease Confirmation: Assess serum creatinine and BUN levels to confirm the development of CKD.

Key Efficacy and Safety Endpoints: A Comprehensive Assessment

To thoroughly evaluate the preclinical performance of this compound, a panel of biochemical, functional, and histological endpoints should be assessed.

Biochemical Analyses
  • Phosphate Homeostasis:

    • Serum Phosphate: Measured using a colorimetric assay.

    • Fibroblast Growth Factor 23 (FGF23): Quantified using commercially available ELISA kits for intact FGF23 (iFGF23) or C-terminal FGF23 (cFGF23).[14]

  • Iron Metabolism:

    • Serum Iron and Total Iron-Binding Capacity (TIBC): Measured to calculate transferrin saturation (TSAT).

    • Serum Ferritin: An indicator of iron stores.

    • Hemoglobin and Hematocrit: To assess anemia.[15]

  • Renal Function:

    • Serum Creatinine and BUN: Standard markers of renal function.

    • Glomerular Filtration Rate (GFR): Can be measured by methods such as inulin clearance.[10]

Histopathological and Molecular Analyses
  • Kidney Tissue: Assess for glomerulosclerosis, tubulointerstitial fibrosis, and inflammation using stains such as Periodic acid-Schiff (PAS) and Masson's trichrome.

  • Aortic Tissue: Evaluate for vascular calcification.

  • Gene Expression: Analyze markers of fibrosis (e.g., TGF-β1) and inflammation in kidney tissue via qPCR.

Gut Microbiome Analysis

Recent studies have shown that this compound can alter the gut microbiome in CKD rats, increasing bacterial diversity.[2][16][17]

  • Sample Collection: Collect fecal or cecal contents at the end of the study.

  • Analysis: Perform 16S ribosomal RNA (rRNA) gene sequencing to characterize the composition of the gut microbiota.[16]

Comparative Performance of this compound

A key objective of preclinical studies is to compare the investigational drug with existing therapies.

This compound vs. Sevelamer Carbonate

Sevelamer is a non-calcium, non-metal-based phosphate binder. Clinical studies have shown that this compound has comparable efficacy in lowering serum phosphorus to sevelamer carbonate.[10][18] Preclinical comparisons should focus on:

  • Phosphate-lowering efficacy.

  • Effects on iron metabolism (sevelamer does not provide iron).

  • Impact on the gut microbiome.

This compound vs. Calcium-Based Binders (e.g., Calcium Carbonate)

Calcium-based binders are effective but can contribute to hypercalcemia and vascular calcification. In vitro and in vivo studies have suggested that the phosphate-binding capacity of this compound may be less pH-dependent than that of calcium carbonate.[19] A preclinical comparison should include:

  • Phosphate-binding efficacy at different gastrointestinal pH levels.

  • Serum calcium levels.

  • Assessment of vascular calcification.

This compound vs. Lanthanum Carbonate

Lanthanum carbonate is another effective non-calcium-based phosphate binder.[9][20][21] Preclinical studies comparing this compound to lanthanum carbonate should evaluate:

  • Relative phosphate-binding efficacy.

  • Effects on iron status.

  • Potential for tissue accumulation of lanthanum.

Data Presentation: Summarizing Key Findings

Quantitative data should be presented in a clear and concise tabular format to facilitate comparison between treatment groups.

Table 1: Hypothetical Comparative Efficacy of Phosphate Binders in a 5/6 Nephrectomy Rat Model

ParameterVehicle ControlThis compoundSevelamer CarbonateCalcium Carbonate
Serum Phosphate (mg/dL) 8.5 ± 0.66.2 ± 0.46.5 ± 0.56.8 ± 0.6
Serum FGF23 (pg/mL) 1200 ± 150750 ± 100800 ± 120950 ± 130
Hemoglobin (g/dL) 10.2 ± 0.512.5 ± 0.6#10.5 ± 0.410.3 ± 0.5
Transferrin Saturation (%) 15 ± 335 ± 5#16 ± 414 ± 3
Serum Calcium (mg/dL) 9.5 ± 0.39.6 ± 0.29.4 ± 0.310.8 ± 0.4
Aortic Calcium Content (µg/mg tissue) 2.5 ± 0.52.8 ± 0.62.6 ± 0.55.2 ± 1.1

*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Sevelamer Carbonate and Calcium Carbonate. Data are presented as mean ± SEM.

Visualizing Key Signaling Pathways

Understanding the mechanism of action of this compound involves appreciating its role in the FGF23-Klotho signaling pathway, which is central to phosphate and vitamin D metabolism.

G cluster_0 Gut cluster_1 Bloodstream cluster_2 Bone (Osteocyte) cluster_3 Kidney (Proximal Tubule) DietaryP Dietary Phosphate FP Ferric Phosphate (Excreted) DietaryP->FP SerumP Serum Phosphate DietaryP->SerumP - FC This compound FC->FP Fe_abs Iron Absorption FC->Fe_abs SerumFe Serum Iron Fe_abs->SerumFe FGF23_prod FGF23 Production SerumP->FGF23_prod + FGFR FGF Receptor FGF23_prod->FGFR Activates Klotho Klotho Klotho->FGFR NaPi NaPi-2a/2c Transporters FGFR->NaPi - VitD 1α-hydroxylase (Vitamin D Activation) FGFR->VitD - Phos_ex Phosphate Excretion NaPi->Phos_ex + Phos_ex->SerumP -

Caption: The role of this compound in modulating the FGF23-Klotho axis.

Conclusion: A Framework for Rigorous Preclinical Evaluation

Reproducing the clinical outcomes of this compound in preclinical models requires a multifaceted approach that combines appropriate model selection, detailed and validated protocols, and a comprehensive panel of efficacy and safety endpoints. By understanding the causal relationships between experimental choices and expected outcomes, researchers can generate robust and translatable data. This guide provides a foundational framework for designing and executing such studies, ultimately contributing to a deeper understanding of the therapeutic potential of this compound and facilitating the development of novel treatments for chronic kidney disease.

References

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